Product packaging for AT-121 hydrochloride(Cat. No.:)

AT-121 hydrochloride

Cat. No.: B12414561
M. Wt: 499.1 g/mol
InChI Key: IWVSTMZJPKIJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AT-121 hydrochloride is a useful research compound. Its molecular formula is C24H39ClN4O3S and its molecular weight is 499.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39ClN4O3S B12414561 AT-121 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39ClN4O3S

Molecular Weight

499.1 g/mol

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine];hydrochloride

InChI

InChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H

InChI Key

IWVSTMZJPKIJPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Structure of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional analgesic agent that has garnered significant interest within the scientific community for its potential to provide potent pain relief without the detrimental side effects associated with traditional opioids, such as addiction, respiratory depression, and tolerance. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of AT-121 hydrochloride, tailored for professionals in drug development and research.

Chemical Structure and Properties

This compound is the salt form of the parent compound AT-121. Its chemical structure is characterized by a spiro[isoquinoline-4,4'-piperidine] core.

Chemical Name: 3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] hydrochloride[1]

Molecular Formula: C₂₄H₃₉ClN₄O₃S[2][3][4]

Molecular Weight: 499.11 g/mol [2]

PropertyValueReference
CAS Number 2099681-71-5
Purity ≥98%
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Synthesis of this compound

The synthesis of AT-121 is a multi-step process that involves the construction of the spiro[isoquinoline-4,4'-piperidine] scaffold followed by functionalization. The detailed experimental protocol is based on the supplementary materials of the seminal publication by Ding et al. in Science Translational Medicine (2018).

Experimental Protocol

Step 1: Synthesis of the Spiro[isoquinoline-4,4'-piperidine] Intermediate

A detailed, step-by-step protocol for the synthesis of the core spirocyclic intermediate is outlined in the supplementary information of the primary literature. This typically involves a multi-component reaction to construct the isoquinoline and piperidine ring systems around a central quaternary carbon.

Step 2: N-Alkylation and Functional Group Introduction

The secondary amine of the piperidine ring is alkylated with a suitable electrophile containing a protected amino group. This is followed by deprotection and subsequent reaction with sulfamoyl chloride to introduce the terminal sulfamide moiety.

Step 3: Hydrochloride Salt Formation

The final free base of AT-121 is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to precipitate AT-121 as its hydrochloride salt. The resulting solid is then collected by filtration, washed, and dried under vacuum.

Mechanism of Action and Signaling Pathways

AT-121 exhibits its unique pharmacological profile through its dual agonism at the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor. This balanced activity is believed to be key to its potent analgesic effects without the typical opioid-related side effects.

Upon binding, AT-121 activates both MOR and NOP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves the modulation of ion channels and intracellular kinase pathways.

Signaling Pathway Diagram

AT121_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_mapk MAPK Signaling AT121 AT-121 MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Gi_MOR Gi/o MOR->Gi_MOR Activates MAPK_MOR MAPK Pathway (e.g., ERK) MOR->MAPK_MOR Modulates Gi_NOP Gi/o NOP->Gi_NOP Activates MAPK_NOP MAPK Pathway (e.g., ERK) NOP->MAPK_NOP Modulates AC_inhibition Inhibition of Adenylyl Cyclase Gi_MOR->AC_inhibition GIRK_activation Activation of GIRK Channels Gi_MOR->GIRK_activation Gi_NOP->AC_inhibition Gi_NOP->GIRK_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease K_efflux K+ Efflux & Hyperpolarization GIRK_activation->K_efflux Analgesia_Tolerance Modulation of Analgesia & Tolerance MAPK_MOR->Analgesia_Tolerance MAPK_NOP->Analgesia_Tolerance

References

AT-121 Hydrochloride: A Technical Guide to its Receptor Binding Profile and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel bifunctional analgesic agent that exhibits a unique receptor binding profile, acting as a potent agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). This dual mechanism of action is thought to contribute to its potent antinociceptive effects without the typical adverse effects associated with traditional opioid analgesics, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the receptor binding characteristics, in vitro functional activity, and proposed signaling pathways of AT-121, offering a valuable resource for researchers and drug development professionals in the field of pain management.

Receptor Binding Profile of this compound

AT-121 displays a distinct binding affinity for opioid and nociceptin receptors. The quantitative data summarized below highlights its high affinity for both the mu-opioid and nociceptin receptors, with significantly lower affinity for the delta and kappa opioid receptors.

Receptor SubtypeLigandKᵢ (nM)Reference Compound
Nociceptin (NOP)AT-1213.67[1][2]-
Mu-Opioid (MOP)AT-12116.49[1][2]-
Delta-Opioid (DOP)AT-121>100[3]-
Kappa-Opioid (KOP)AT-121>100-

Table 1: AT-121 Receptor Binding Affinities (Kᵢ)

In Vitro Functional Activity

AT-121 demonstrates partial agonist activity at both the mu-opioid and nociceptin receptors, indicating its ability to activate these receptors but not to their maximum capacity. This partial agonism is a key feature of its pharmacological profile.

ReceptorAssay TypeParameterValue (nM)Relative to
Nociceptin (NOP)Functional AssayEC₅₀35N/OFQ
Mu-Opioid (MOP)Functional AssayEC₅₀20DAMGO

Table 2: AT-121 In Vitro Functional Potency (EC₅₀)

Experimental Protocols

The following are representative experimental protocols for determining the receptor binding and functional activity of compounds like AT-121. These are based on standard methodologies in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of AT-121 for the mu-opioid, delta-opioid, kappa-opioid, and nociceptin receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligands: [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP), and [³H]-nociceptin (for NOP)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., naloxone for opioid receptors, unlabeled nociceptin for NOP)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of AT-121.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of AT-121 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at G-protein coupled receptors (GPCRs) like the mu-opioid and nociceptin receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest

  • [³⁵S]GTPγS

  • This compound

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (unlabeled GTPγS)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane and Ligand Preparation: Prepare dilutions of AT-121 and the membrane suspension in assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of AT-121. Incubate for a short period (e.g., 15 minutes) at 30°C.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C to allow for [³⁵S]GTPγS binding.

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of AT-121 to generate a dose-response curve. Determine the EC₅₀ and Eₘₐₓ values from this curve.

Signaling Pathways

AT-121 activates both the mu-opioid and nociceptin receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that leads to the modulation of neuronal activity and pain perception. A key finding is that AT-121 does not appear to promote detectable phosphorylation of the mu-opioid receptor, which may be linked to its reduced side-effect profile.

AT121_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AT121 AT-121 MOP Mu-Opioid Receptor (MOP) AT121->MOP NOP Nociceptin Receptor (NOP) AT121->NOP G_protein Gαi/oβγ MOP->G_protein NOP->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity cAMP->Neuronal_Activity Analgesia Analgesia MAPK->Analgesia Neuronal_Activity->Analgesia Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS or cAMP Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Analgesia_Models Animal Models of Pain (e.g., Tail-flick, Hot plate) Functional_Assay->Analgesia_Models Side_Effect_Profile Assessment of Side Effects (Respiratory Depression, Abuse Liability) Analgesia_Models->Side_Effect_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Side_Effect_Profile->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor.[1][2][3] This dual mechanism of action has garnered significant interest as it offers the potential for potent analgesia comparable to traditional opioids but without their associated adverse effects, such as respiratory depression, abuse potential, and physical dependence.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AT-121 hydrochloride, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways to support further research and development.

Pharmacokinetics

AT-121 has demonstrated suitable pharmacokinetic properties in preclinical studies, indicating its potential for in vivo applications. The following tables summarize the key pharmacokinetic parameters of AT-121 in rats.

Table 1: Pharmacokinetic Parameters of AT-121 in Rats
ParameterValueUnits
Cmax 11.0 ± 3.0mg/L
Tmax 15min
AUC (0-t) Data not available
Half-life (t½) 0.75h
Brain Uptake Ratio 0.9

Data derived from a study administering a single 10 mg/kg intraperitoneal dose of a similar enaminone ester, E121, in Sprague Dawley rats.

Pharmacodynamics

The pharmacodynamic profile of AT-121 is characterized by its potent antinociceptive effects and a remarkable lack of opioid-related side effects.

Receptor Binding and Functional Activity

AT-121 exhibits high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors.

Table 2: In Vitro Receptor Binding Affinities (Ki) and Functional Activity (EC50) of AT-121
ReceptorKi (nM)EC50 (nM, [³⁵S]GTPγS)
NOP 3.6735
MOP 16.4920
DOP >100Data not available
KOP >100Data not available

Data from Ding et al., 2018.

In Vivo Analgesic Efficacy

In non-human primate models, AT-121 has been shown to be approximately 100-fold more potent than morphine in producing antinociceptive effects.

Safety Profile

A key feature of AT-121 is its favorable safety profile. Studies in non-human primates have shown that at doses 10 times the analgesic dose, AT-121 does not cause significant respiratory depression or affect cardiovascular activities. Furthermore, it does not produce reinforcing effects, suggesting a low abuse potential, and repeated administration does not lead to physical dependence or opioid-induced hyperalgesia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AT-121's pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague Dawley rats.

  • Dosing: A single intraperitoneal injection of a 10 mg/kg dose of the compound.

  • Sample Collection: Blood and brain samples are collected at various time points post-administration.

  • Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentration of the compound in plasma and brain homogenates.

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated from the concentration-time data. The brain uptake ratio is determined by comparing the concentration in the brain to that in the plasma.

Warm Water Tail-Withdrawal Assay for Antinociception in Non-human Primates
  • Animal Model: Rhesus monkeys.

  • Procedure: Monkeys are placed in a restraint chair, and the distal part of their tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C).

  • Measurement: The latency to tail withdrawal from the warm water is recorded as a measure of the antinociceptive effect. A cut-off time is established to prevent tissue damage.

  • Dosing and Data Analysis: The assay is performed before and at multiple time points after subcutaneous administration of AT-121 or a comparator drug (e.g., morphine). Dose-response curves are generated to determine the potency (ED50) of the compounds.

Drug Self-Administration for Abuse Potential in Rhesus Monkeys
  • Animal Model: Rhesus monkeys with indwelling intravenous catheters.

  • Apparatus: Monkeys are placed in an operant conditioning chamber equipped with two levers.

  • Procedure: Under a progressive-ratio schedule of reinforcement, the number of lever presses required to receive a single intravenous infusion of the drug increases with each subsequent infusion. This method is used to assess the reinforcing strength of a drug.

  • Data Analysis: The "breakpoint," or the highest number of responses an animal will make to receive a single infusion, is determined. A higher breakpoint indicates a greater reinforcing effect and higher abuse potential. AT-121 is compared to drugs with known abuse potential, such as oxycodone.

Signaling Pathways and Experimental Workflows

AT-121 Signaling Pathway

AT-121's dual agonism at NOP and MOP receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately produce its analgesic effects while mitigating the undesirable side effects of traditional opioids.

AT121_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects AT121 AT-121 NOP NOP Receptor AT121->NOP Agonist Binding MOP MOP Receptor AT121->MOP Agonist Binding Gi_o_NOP Gi/o NOP->Gi_o_NOP Activation ReducedSideEffects Reduced Opioid Side Effects NOP->ReducedSideEffects Counteracts MOP-mediated adverse effects Gi_o_MOP Gi/o MOP->Gi_o_MOP Activation AdenylylCyclase Adenylyl Cyclase Gi_o_NOP->AdenylylCyclase Inhibition IonChannels Ion Channels (↑ K+, ↓ Ca2+) Gi_o_NOP->IonChannels Modulation Gi_o_MOP->AdenylylCyclase Inhibition Gi_o_MOP->IonChannels Modulation cAMP ↓ cAMP AdenylylCyclase->cAMP ReducedExcitability Reduced Neuronal Excitability cAMP->ReducedExcitability IonChannels->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: AT-121 dual receptor signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel analgesics like AT-121 follows a structured workflow to characterize their pharmacokinetic and pharmacodynamic properties.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rodent Model) cluster_primate In Vivo Evaluation (Non-human Primate Model) receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays ([³⁵S]GTPγS) receptor_binding->functional_assays Identifies functional activity pk_studies Pharmacokinetic Studies (Cmax, Tmax, t½, Brain Uptake) functional_assays->pk_studies Selects lead compound analgesia_assays Analgesia Assays (Warm Water Tail-Withdrawal) pk_studies->analgesia_assays Informs dose selection safety_assays Safety Assessment (Respiratory & Cardiovascular) analgesia_assays->safety_assays Determines therapeutic window abuse_liability Abuse Liability (Self-Administration) analgesia_assays->abuse_liability Evaluates side effect profile

References

The Discovery and Development of AT-121: A Bifunctional Opioid Agonist for Pain Relief Without Addiction Liability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel, first-in-class small molecule that has demonstrated significant promise as a potent analgesic with a remarkably improved safety profile compared to traditional opioids. Developed through a rational, structure-guided drug design approach, AT-121 is a bifunctional agonist that simultaneously targets the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. This dual mechanism of action is believed to be the key to its potent antinociceptive effects, which are comparable to or exceed those of morphine, but without the life-threatening side effects of respiratory depression, the potential for abuse, and the development of physical dependence. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AT-121, including detailed experimental protocols and quantitative data to support its potential as a groundbreaking therapeutic for pain management.

Introduction

The opioid crisis, fueled by the widespread use and misuse of prescription painkillers, has created an urgent need for safer and non-addictive analgesics.[1] Traditional opioids, such as morphine and oxycodone, exert their powerful pain-relieving effects primarily through the activation of the mu-opioid receptor (MOR). However, this activation is also responsible for their severe and often fatal side effects, including respiratory depression, euphoria that leads to addiction, and physical dependence.[1]

AT-121 was developed by scientists at Wake Forest School of Medicine and Astraea Therapeutics to address this critical unmet medical need.[1][2] It represents a novel therapeutic strategy by combining MOR agonism for analgesia with NOP receptor agonism to counteract the undesirable effects of MOR activation.[1] The NOP receptor, when activated, has been shown to modulate the rewarding effects of MOR agonists and does not produce respiratory depression. AT-121 is a partial agonist at both receptors, a characteristic that is thought to contribute to its favorable safety profile.

Chemical Synthesis and Structure

This compound is a synthetic small molecule with the chemical name N-(2-(1'-(cis-4-isopropylcyclohexyl)-3-oxospiro[isoquinoline-4,4'-piperidin]-2(1H,3H)-yl)ethyl)sulfamide hydrochloride. The development of AT-121 involved extensive structure-activity relationship (SAR) studies to optimize its binding affinity and functional activity at both MOR and NOP receptors.

Synthesis of this compound

The synthesis of AT-121 involves a multi-step process starting from commercially available materials. A key intermediate is the spiro[isoquinoline-4,4'-piperidin]-3-one core, which is synthesized and subsequently elaborated.

Detailed Synthesis Protocol:

  • Step 1: Synthesis of the Spirocyclic Core. The synthesis of the 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one core can be achieved through various reported methods. One common approach involves a Pictet-Spengler reaction.

  • Step 2: N-Alkylation of the Piperidine Ring. The piperidine nitrogen of the spirocyclic core is alkylated with a suitable cyclohexyl derivative, in this case, a cis-4-isopropylcyclohexyl group. This is typically achieved via reductive amination.

  • Step 3: Introduction of the Sulfamide Side Chain. The final step involves the attachment of the sulfamide-containing side chain to the isoquinoline nitrogen. This is accomplished by reacting the secondary amine of the isoquinoline with a protected aminoethylsulfamoyl chloride, followed by deprotection.

  • Step 4: Salt Formation. The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its solubility and stability.

(Note: While the general synthetic strategy is outlined here based on related literature, the specific, detailed, step-by-step protocol from the primary research publication's supplementary materials was not publicly accessible at the time of this writing.)

Mechanism of Action

AT-121's unique pharmacological profile stems from its bifunctional agonism at both the mu-opioid and nociceptin receptors. Both MOR and NOP are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.

Signaling Pathways

Upon binding of AT-121, both MOR and NOP receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular AT121 AT-121 MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates AC_MOR Adenylyl Cyclase G_protein_MOR->AC_MOR Inhibits Analgesia Analgesia G_protein_MOR->Analgesia AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP Inhibits ReducedSideEffects Reduced Side Effects (Respiratory Depression, Addiction) G_protein_NOP->ReducedSideEffects cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP cAMP_MOR->Analgesia cAMP_NOP->ReducedSideEffects

AT-121 Dual Receptor Signaling Pathway

  • G-protein Activation: Both MOR and NOP receptor activation by AT-121 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.

  • Synergistic Effects: The simultaneous activation of MOR and NOP pathways is believed to produce a synergistic analgesic effect while mitigating the adverse effects associated with MOR activation alone. The NOP receptor activation is thought to counteract the dopamine-releasing effects of MOR activation in the brain's reward pathways, thereby reducing its abuse potential.

Quantitative Data

The following tables summarize the key in vitro pharmacological data for AT-121.

Table 1: Receptor Binding Affinities (Ki)

ReceptorKi (nM)
NOP3.67
MOR16.49
KOR>1000
DOR>1000

Table 2: Functional Activity (GTPγS Binding Assay)

ReceptorEC50 (nM)Emax (%) vs. Standard Agonist
NOP34.7Partial Agonist
MOR19.6Partial Agonist

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of AT-121 for opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR, NOP, KOR, or DOR.

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-diprenorphine for MOR, [³H]-nociceptin for NOP) and varying concentrations of AT-121 in a binding buffer.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.

A Prepare Cell Membranes (Expressing Receptor) B Incubate Membranes with Radioligand and AT-121 A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand C->D E Calculate Ki from IC50 (Cheng-Prusoff) D->E

Receptor Binding Assay Workflow

Objective: To determine the functional efficacy (EC50 and Emax) of AT-121 at opioid receptors.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assays.

  • Assay Conditions: Membranes are incubated with varying concentrations of AT-121 in the presence of GDP and [³⁵S]GTPγS in an assay buffer.

  • Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

In Vivo Studies in Non-Human Primates (Rhesus Monkeys)

The preclinical efficacy and safety of AT-121 were extensively evaluated in rhesus monkeys.

Objective: To assess the analgesic effects of AT-121.

Methodology:

  • Acclimation: Monkeys are acclimated to the experimental setup.

  • Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the tail in warm water (e.g., 50°C).

  • Drug Administration: AT-121 is administered subcutaneously.

  • Post-treatment Measurement: Tail-withdrawal latencies are measured at various time points after drug administration.

  • Data Analysis: An increase in tail-withdrawal latency indicates an antinociceptive effect.

Objective: To evaluate the effects of AT-121 on respiratory and cardiovascular function.

Methodology:

  • Instrumentation: Monkeys are instrumented for continuous monitoring of respiratory rate, tidal volume, heart rate, and blood pressure.

  • Drug Administration: AT-121 is administered at and above analgesic doses.

  • Data Collection: Physiological parameters are recorded continuously before and after drug administration.

  • Data Analysis: Changes in respiratory and cardiovascular parameters are analyzed to assess for depression.

Objective: To assess the abuse potential of AT-121.

Methodology:

  • Training: Monkeys are trained to self-administer a known drug of abuse (e.g., cocaine or remifentanil) by pressing a lever.

  • Substitution: The training drug is replaced with saline and then with different doses of AT-121.

  • Data Collection: The number of lever presses for drug infusion is recorded.

  • Data Analysis: A high rate of self-administration indicates abuse potential. AT-121 was not self-administered by the monkeys, suggesting a low abuse liability.

Discussion and Future Directions

The discovery and preclinical development of AT-121 represent a significant advancement in the quest for safer and more effective pain therapeutics. Its unique bifunctional mechanism of action, targeting both MOR and NOP receptors, provides a compelling strategy to separate potent analgesia from the dangerous and addictive properties of conventional opioids.

The robust preclinical data in non-human primates, a highly translational model, strongly support the continued development of AT-121. Future research will focus on:

  • Clinical Trials: The progression of AT-121 into human clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute and chronic pain.

  • Further Mechanistic Studies: A deeper investigation into the downstream signaling pathways and the precise molecular interactions that mediate the beneficial effects of MOR and NOP co-activation.

  • Development of Analogs: The exploration of other bifunctional MOR/NOP agonists with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a promising new chemical entity with the potential to revolutionize pain management. By potently relieving pain without inducing the hallmark side effects of traditional opioids, AT-121 could provide a much-needed solution to the ongoing opioid crisis. The comprehensive preclinical data presented in this guide underscore its potential as a safe and effective, non-addictive analgesic. Further clinical investigation is warranted to fully realize the therapeutic promise of this innovative dual-target agonist.

References

AT-121 Hydrochloride: A Bifunctional NOP/MOP Agonist for Safer Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

The escalating opioid crisis has intensified the search for potent analgesics devoid of the severe side effects associated with traditional mu-opioid peptide (MOP) receptor agonists, such as addiction, respiratory depression, and tolerance.[1][2] A promising strategy involves the simultaneous modulation of the nociceptin/orphanin FQ peptide (NOP) receptor and the MOP receptor.[1][3] This whitepaper details the pharmacological profile, mechanism of action, and preclinical efficacy of AT-121, a novel bifunctional NOP/MOP receptor agonist.[4] Developed through receptor structure-guided design, AT-121 exhibits a unique profile as a partial agonist at both NOP and MOP receptors. In extensive studies involving non-human primates, AT-121 has demonstrated potent, morphine-like analgesia at doses 100 times lower than morphine, without inducing respiratory depression, abuse potential, hyperalgesia, or physical dependence. These findings position AT-121 as a potential breakthrough therapeutic, capable of providing effective pain relief while mitigating the characteristic risks of conventional opioids.

Introduction: The Need for a New Paradigm in Analgesia

For decades, MOP receptor agonists like morphine and oxycodone have been the cornerstone of severe pain management. Their efficacy, however, is marred by a high risk of adverse effects. Activation of the MOP receptor not only blocks pain signals but also triggers the brain's reward system, leading to euphoria and a high potential for abuse and addiction. Furthermore, MOP agonism can cause life-threatening respiratory depression, the primary cause of overdose fatalities.

The NOP receptor system represents a key modulator of the MOP receptor system. While NOP receptor activation can produce analgesia, it does not induce rewarding effects and can counteract the adverse effects of MOP agonists. This has led to the hypothesis that a bifunctional compound with balanced activity at both NOP and MOP receptors could achieve a desirable therapeutic profile: potent analgesia from MOP activation, with NOP activation concurrently suppressing the undesirable side effects. AT-121 was designed to embody this principle, combining partial agonist activity for both receptors into a single molecule.

Pharmacological Profile of AT-121

AT-121 is a non-morphinan small molecule characterized by its high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors. This dual-target engagement is central to its unique pharmacological effects.

In Vitro Binding and Functional Activity

The in vitro profile of AT-121 has been characterized using radioligand binding assays and [³⁵S]GTPγS functional assays in cell membranes expressing the recombinant human opioid receptors. These assays quantify the compound's binding affinity (Ki) and its ability to activate G-protein signaling (EC₅₀ and Eₘₐₓ).

ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Max Stimulation vs. Full Agonist (Eₘₐₓ, %)
NOP 3.6735Partial Agonist
MOP 16.4920Partial Agonist
KOP >100Not TestedNot Tested
DOP >100Not TestedNot Tested

Table 1: In Vitro Pharmacological Profile of AT-121. Data compiled from radioligand binding and [³⁵S]GTPγS functional assays.

Mechanism of Action: Dual Receptor Engagement

AT-121's therapeutic action stems from its simultaneous and balanced partial agonism at NOP and MOP receptors. These are both G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channel activity.

Receptor Signaling Pathways

Activation of the MOP receptor by an agonist like morphine typically initiates two major signaling cascades: a G-protein-dependent pathway that mediates analgesia, and a β-arrestin-dependent pathway linked to side effects like respiratory depression and tolerance. The NOP receptor also signals through G-proteins to inhibit neuronal excitability and modulate neurotransmitter release. Crucially, NOP activation has been shown to be non-rewarding and can attenuate the reinforcing effects of MOP agonists.

MOP_Signaling_Pathway MOP Receptor Signaling Pathway cluster_membrane MOP MOP Receptor G_Protein Gi/o Protein MOP->G_Protein Activation GRK GRK MOP->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition Analgesia Analgesia G_Protein->Analgesia IonChannels Ion Channel Modulation G_Protein->IonChannels cAMP ↓ cAMP AC->cAMP BetaArrestin β-Arrestin GRK->BetaArrestin Recruitment BetaArrestin->MOP SideEffects Side Effects (Respiratory Depression, Tolerance) BetaArrestin->SideEffects AT121 AT-121 AT121->MOP IonChannels->Analgesia NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane NOP NOP Receptor G_Protein Gi/o, Gz, etc. NOP->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Activation G_Protein->MAPK AnalgesiaModulation Analgesia Modulation G_Protein->AnalgesiaModulation IonChannels K+ Channel Activation Ca2+ Channel Inhibition G_Protein->IonChannels cAMP ↓ cAMP AC->cAMP MAPK->AnalgesiaModulation AT121 AT-121 AT121->NOP SideEffectMitigation Mitigation of MOP Side Effects AnalgesiaModulation->SideEffectMitigation IonChannels->AnalgesiaModulation AT121_Mechanism AT-121 Bifunctional Mechanism of Action cluster_receptors AT121 AT-121 MOP MOP Receptor (Partial Agonist) AT121->MOP NOP NOP Receptor (Partial Agonist) AT121->NOP Analgesia Potent Analgesia MOP->Analgesia Drives SideEffects Abuse Liability Respiratory Depression Tolerance/Dependence MOP->SideEffects Drives NOP->SideEffects Blocks Therapeutic_Outcome Safe and Effective Pain Relief Binding_Assay_Workflow Workflow: Radioligand Binding Assay A Prepare cell membranes expressing target receptor (e.g., MOP, NOP) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]diprenorphine) A->B C Add varying concentrations of test compound (AT-121) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data to determine IC₅₀ and calculate Kᵢ value F->G GTPgS_Assay_Workflow Workflow: [³⁵S]GTPγS Functional Assay A Prepare cell membranes expressing target receptor B Incubate membranes with GDP to ensure G-proteins are inactive A->B C Add varying concentrations of test compound (AT-121) B->C D Initiate reaction by adding [³⁵S]GTPγS C->D E Incubate to allow for G-protein activation and binding D->E F Terminate reaction and separate bound from free [³⁵S]GTPγS via filtration E->F G Quantify bound radioactivity F->G H Analyze data to determine EC₅₀ and Eₘₐₓ values G->H Tail_Withdrawal_Workflow Workflow: In Vivo Tail-Withdrawal Assay A Acclimate rhesus monkey to restraint chair B Determine baseline tail-withdrawal latency by immersing tail in warm water (e.g., 50°C) A->B C Administer test compound (e.g., AT-121, s.c.) or vehicle B->C D At set time points post-administration, re-measure tail-withdrawal latency C->D E A cutoff time is used to prevent tissue damage D->E F Convert latency to % Maximum Possible Effect (%MPE) E->F G Analyze dose-response relationship to determine potency (ED₅₀) F->G

References

Preclinical Profile of AT-121 Hydrochloride: A Novel Analgesic with a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-121 is a novel, bifunctional small molecule that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nocicein/orphanin FQ peptide (NOP) receptor.[1] Preclinical studies in nonhuman primates have demonstrated that AT-121 possesses potent analgesic properties comparable to or exceeding that of traditional opioids like morphine, but notably without their hallmark adverse effects, including respiratory depression, abuse liability, opioid-induced hyperalgesia, and physical dependence.[1][2] This unique pharmacological profile suggests that AT-121 could represent a groundbreaking therapeutic agent for the management of severe pain, potentially offering a safer alternative to conventional opioid analgesics. This whitepaper provides a comprehensive overview of the preclinical data available for AT-121 hydrochloride, with a focus on its pharmacological characteristics, analgesic efficacy, and safety profile.

Mechanism of Action

AT-121's distinct therapeutic profile stems from its simultaneous and partial agonism at both the MOR and NOP receptors.[1] While MOR activation is the primary mechanism for the analgesic effects of traditional opioids, it is also responsible for their undesirable side effects.[2] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOR agonists, including the attenuation of their rewarding properties and the reduction of respiratory depression. By co-activating both receptors, AT-121 achieves a synergistic effect, where the NOP receptor activity functionally antagonizes the adverse effects of MOR activation while preserving or even enhancing analgesia.

Below is a diagram illustrating the proposed signaling pathway of AT-121.

AT121_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects AT121 AT-121 MOR MOR AT121->MOR Partial Agonist NOP NOP AT121->NOP Partial Agonist G_protein_MOR Gαi/o MOR->G_protein_MOR Activates G_protein_NOP Gαi/o NOP->G_protein_NOP Activates AC Adenylyl Cyclase G_protein_MOR->AC Inhibits Ca_channel Ca2+ Channel G_protein_MOR->Ca_channel Inhibits K_channel K+ Channel G_protein_MOR->K_channel Activates G_protein_NOP->AC Inhibits G_protein_NOP->Ca_channel Inhibits No_Side_Effects Suppression of Opioid Side Effects G_protein_NOP->No_Side_Effects cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia Reduced_Excitability->Analgesia

AT-121 Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinities

ReceptorKi (nM)
NOP Receptor3.67
Mu-Opioid Receptor (MOR)16.49
Data from MedChemExpress.

Table 2: In Vitro Functional Activity

AssayReceptorEC50 (nM)
[35S]GTPγS BindingNOP Receptor34.7
[35S]GTPγS BindingMu-Opioid Receptor (MOR)19.6
Data from Cayman Chemical.

Table 3: In Vivo Analgesic Efficacy in Rhesus Monkeys

AssayAT-121 Dose (mg/kg, s.c.)Effect
Warm Water Tail-Withdrawal (50°C)0.003 - 0.03Potent, dose-dependent antinociception
Capsaicin-Induced Thermal Allodynia0.003 - 0.03Dose-dependent decrease
Data from Ding H, et al. Sci Transl Med. 2018 and MedChemExpress.

Table 4: Safety and Side Effect Profile in Rhesus Monkeys

Adverse EffectAT-121 (up to 0.03 mg/kg)Morphine (comparator)
Respiratory DepressionNot observedObserved
Abuse Potential (Self-Administration)Lacks reinforcing effectsReinforcing
Opioid-Induced HyperalgesiaNot inducedInduced
Physical DependenceNot observedObserved
Data from Ding H, et al. Sci Transl Med. 2018.

Detailed Experimental Protocols

Warm Water Tail-Withdrawal Assay

This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.

  • Subjects: Rhesus monkeys.

  • Procedure: The distal portion of the monkey's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 50°C). The latency for the monkey to withdraw its tail from the warm water is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.

  • Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) at varying doses prior to testing.

  • Data Analysis: The tail-withdrawal latency is measured at baseline and at various time points after drug administration. The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Warm_Water_Tail_Withdrawal_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Acclimate Rhesus Monkey Baseline_Measurement Measure Baseline Tail-Withdrawal Latency Animal_Acclimation->Baseline_Measurement Drug_Administration Administer AT-121 (s.c.) or Vehicle Baseline_Measurement->Drug_Administration Tail_Immersion Immerse Tail in 50°C Water Drug_Administration->Tail_Immersion After specified time Record_Latency Record Tail-Withdrawal Latency (20s cutoff) Tail_Immersion->Record_Latency Calculate_MPE Calculate % Maximum Possible Effect (%MPE) Record_Latency->Calculate_MPE Dose_Response Generate Dose-Response Curve Calculate_MPE->Dose_Response

Warm Water Tail-Withdrawal Assay Workflow
Capsaicin-Induced Allodynia

This model is used to evaluate the anti-allodynic effects of a compound in a state of heightened pain sensitivity.

  • Subjects: Rhesus monkeys.

  • Procedure: Capsaicin, an irritant, is injected intradermally into the calf of one leg to induce a state of thermal allodynia (a painful response to a normally non-painful stimulus). The sensitivity of the affected area to a thermal stimulus is then assessed.

  • Drug Administration: this compound or a vehicle control is administered prior to the capsaicin injection.

  • Data Analysis: The response to the thermal stimulus in the capsaicin-treated area is compared between drug-treated and vehicle-treated animals.

Respiratory Function Assessment

This is a critical safety assay to determine if a compound causes respiratory depression, a common and dangerous side effect of opioids.

  • Subjects: Rhesus monkeys.

  • Procedure: Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are monitored using methods such as whole-body plethysmography. Arterial blood gas levels (e.g., pO2 and pCO2) may also be measured.

  • Drug Administration: this compound is administered at therapeutic and supratherapeutic doses.

  • Data Analysis: Respiratory parameters are compared before and after drug administration to identify any significant depression of respiratory function.

Intravenous Self-Administration

This is the gold-standard preclinical model for assessing the abuse potential and reinforcing properties of a drug.

  • Subjects: Rhesus monkeys trained to self-administer drugs.

  • Procedure: Monkeys are surgically implanted with an intravenous catheter and placed in an operant conditioning chamber. They are trained to press a lever to receive an intravenous infusion of a known drug of abuse, such as cocaine or remifentanil. Once a stable pattern of self-administration is established, the test compound (AT-121) is substituted for the training drug.

  • Data Analysis: The rate of lever pressing for AT-121 is compared to the rate for the training drug and a saline control. A low rate of self-administration for AT-121 indicates a lack of reinforcing properties and low abuse potential.

Self_Administration_Workflow cluster_setup Setup & Training cluster_testing_phase Testing Phase cluster_data_collection Data Collection & Analysis Catheter_Implantation Surgical Implantation of Intravenous Catheter Operant_Training Train Monkey to Lever Press for Food Reward Catheter_Implantation->Operant_Training Drug_Training Train Monkey to Self-Administer Known Abuse Drug (e.g., Cocaine) Operant_Training->Drug_Training Substitution Substitute AT-121 or Saline for the Training Drug Drug_Training->Substitution Record_Responses Record Number of Lever Presses (Infusions) Substitution->Record_Responses Compare_Rates Compare Self-Administration Rates (AT-121 vs. Cocaine vs. Saline) Record_Responses->Compare_Rates Assess_Potential Assess Abuse Potential Compare_Rates->Assess_Potential

Intravenous Self-Administration Workflow

Conclusion

The preclinical data for this compound are highly promising, suggesting a significant advancement in the development of safer and more effective analgesics. Its unique dual agonism at MOR and NOP receptors appears to successfully separate potent analgesia from the dangerous and addictive properties of traditional opioids. Further investigation, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of AT-121 as a next-generation pain management therapy.

References

In Vitro Characterization of AT-121 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand targeting both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has positioned AT-121 as a promising candidate for the development of potent analgesics with a reduced side-effect profile compared to traditional opioids. This technical guide provides an in-depth overview of the in vitro characterization of AT-121, detailing its binding affinity, functional activity, and signaling pathways. The information presented herein is intended to support further research and development efforts in the field of pain therapeutics.

Core Pharmacological Profile

AT-121 is a partial agonist at both the MOP and NOP receptors.[2] This dual agonism is critical to its unique pharmacological effects, where the activation of NOP receptors is thought to counteract the undesirable effects associated with MOP receptor activation, such as respiratory depression and abuse potential.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound at the human MOP and NOP receptors.

ParameterMOP ReceptorNOP ReceptorCell LineReference
Binding Affinity (Ki) 16.49 nM3.67 nMCHO-hMOP, CHO-hNOP[1]
Functional Potency (EC50) 19.6 nM34.7 nMCHO-hMOP, CHO-hNOP
Functional Efficacy (Emax) Partial AgonistPartial AgonistCHO-hMOP, CHO-hNOP[2]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of AT-121 for the MOP and NOP receptors. The protocol involves a competitive binding format where the ability of AT-121 to displace a known high-affinity radioligand from the receptor is measured.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MOP receptor (CHO-hMOP) or the human NOP receptor (CHO-hNOP).

  • Radioligands:

    • For MOP receptor: [³H]-DAMGO (a selective MOP agonist).

    • For NOP receptor: [³H]-Nociceptin/Orphanin FQ (the endogenous NOP ligand).[3]

  • Non-specific Binding Determinant:

    • For MOP receptor: Naloxone (a non-selective opioid antagonist).

    • For NOP receptor: Unlabeled Nociceptin/Orphanin FQ.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Plates: 96-well microplates.

  • Filtration System: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: CHO-hMOP or CHO-hNOP cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand (typically at or near its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of AT-121 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of AT-121 by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the MOP and NOP receptors. This provides a measure of the compound's potency (EC50) and efficacy (Emax) as an agonist.

Materials:

  • Cell Membranes: CHO-hMOP or CHO-hNOP cell membranes.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, unlabeled GTPγS (for non-specific binding).

  • Reference Agonists:

    • For MOP receptor: DAMGO.

    • For NOP receptor: Nociceptin/Orphanin FQ.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation Plates: 96-well microplates.

  • Filtration System and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of AT-121 to determine the EC50 and Emax values relative to the reference full agonists.

Signaling Pathways and Experimental Workflows

AT-121 Signaling at MOP and NOP Receptors

AT-121 activates both MOP and NOP receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic effects of opioids.

AT121_Signaling cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling AT121_MOP AT-121 MOP MOP Receptor AT121_MOP->MOP G_protein_MOP Gαi/o-βγ MOP->G_protein_MOP Activates Adenylyl_Cyclase_MOP Adenylyl Cyclase G_protein_MOP->Adenylyl_Cyclase_MOP Inhibits cAMP_MOP ↓ cAMP Adenylyl_Cyclase_MOP->cAMP_MOP AT121_NOP AT-121 NOP NOP Receptor AT121_NOP->NOP G_protein_NOP Gαi/o-βγ NOP->G_protein_NOP Activates Adenylyl_Cyclase_NOP Adenylyl Cyclase G_protein_NOP->Adenylyl_Cyclase_NOP Inhibits cAMP_NOP ↓ cAMP Adenylyl_Cyclase_NOP->cAMP_NOP

Dual signaling pathways of AT-121 at MOP and NOP receptors.
Experimental Workflow for In Vitro Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive in vitro characterization of this compound.

Experimental_Workflow start Start: this compound binding_assay Radioligand Binding Assays (MOP & NOP Receptors) start->binding_assay functional_assay [35S]GTPγS Functional Assays (MOP & NOP Receptors) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_emax_determination Determine EC50 & Emax (Potency & Efficacy) data_analysis->ec50_emax_determination pharmacological_profile Establish Pharmacological Profile ki_determination->pharmacological_profile ec50_emax_determination->pharmacological_profile

Workflow for determining the in vitro pharmacological profile of AT-121.
G-Protein Biased Agonism and Beta-Arrestin Recruitment

AT-121 is considered a G-protein biased agonist at the MOP receptor. This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. The recruitment of β-arrestin is associated with receptor desensitization and the development of tolerance, as well as some of the adverse effects of opioids. The reduced recruitment of β-arrestin by AT-121 is a key feature contributing to its improved safety profile.

Biased_Agonism cluster_receptor MOP Receptor cluster_pathways Signaling Pathways AT121 AT-121 MOP_Receptor MOP-R AT121->MOP_Receptor G_Protein G-Protein Activation (Analgesia) MOP_Receptor->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Adverse Effects) MOP_Receptor->Beta_Arrestin Weakly Activates

G-protein biased agonism of AT-121 at the MOP receptor.

Conclusion

The in vitro characterization of this compound reveals a unique pharmacological profile as a potent partial agonist at both MOP and NOP receptors. Its G-protein biased agonism at the MOP receptor, coupled with NOP receptor activation, provides a strong rationale for its development as a safer and non-addictive analgesic. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug discovery. Further investigation into the downstream signaling consequences of this dual receptor engagement will be crucial in fully elucidating the therapeutic potential of AT-121.

References

In-Depth Technical Guide on AT-121 Hydrochloride (CAS: 2099681-71-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel bifunctional opioid receptor agonist with a unique pharmacological profile that holds significant promise for the development of safer and more effective analgesics. This technical guide provides a comprehensive overview of AT-121, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for its in vitro and in vivo characterization are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

The opioid crisis has underscored the urgent need for potent analgesics that are devoid of the severe side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence. AT-121 is a first-in-class molecule designed to address this challenge by simultaneously targeting the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesia while mitigating the undesirable effects mediated by conventional MOP receptor agonists.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

PropertyValue
CAS Number 2099681-71-5
Molecular Formula C₂₄H₃₉ClN₄O₃S
Molecular Weight 499.11 g/mol
IUPAC Name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-, hydrochloride, sulfamide
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in DMSO

Mechanism of Action

AT-121 functions as a bifunctional partial agonist at both the MOP and NOP receptors.[1][3] The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids.[2] However, the concurrent activation of NOP receptors by AT-121 is thought to counteract the MOP-mediated side effects, including reward signaling and respiratory depression.

Signaling Pathway

The binding of AT-121 to MOP and NOP receptors, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signaling.

AT-121 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT-121 AT-121 MOP MOP Receptor AT-121->MOP Agonist NOP NOP Receptor AT-121->NOP Agonist Gi Gi Protein MOP->Gi NOP->Gi SideEffects ↓ Side Effects (Reward, Respiratory Depression) NOP->SideEffects AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

AT-121 dual agonism at MOP and NOP receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AT-121.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterMOP ReceptorNOP ReceptorReference
Ki (nM) 16.493.67
EC₅₀ (nM) ([³⁵S]GTPγS) 19.634.7
Agonist Efficacy Partial AgonistPartial Agonist
Table 2: In Vivo Analgesic Efficacy in Non-Human Primates
AssayEffective Dose (s.c.)EffectReference
Warm Water Tail-Withdrawal (50°C) 0.003 - 0.03 mg/kgDose-dependent antinociception
Capsaicin-Induced Thermal Allodynia 0.003 - 0.03 mg/kgDose-dependent inhibition of allodynia

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AT-121.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AT-121 for MOP and NOP receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP or NOP receptors.

  • Radioligands: [³H]diprenorphine (for MOP) and [³H]nociceptin (for NOP).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone for MOP, unlabeled nociceptin for NOP).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of AT-121.

  • In a 96-well plate, combine cell membranes, radioligand, and either vehicle, unlabeled competitor (for non-specific binding), or varying concentrations of AT-121.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at MOP and NOP receptors.

Materials:

  • Membranes from CHO cells expressing human MOP or NOP receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Full agonists for reference (e.g., DAMGO for MOP, N/OFQ for NOP).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Prepare serial dilutions of AT-121 and the reference full agonist.

  • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA.

  • Quantify the amount of bound [³⁵S]GTPγS.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

In Vivo Warm Water Tail-Withdrawal Assay in Rhesus Monkeys

Objective: To assess the antinociceptive effects of AT-121.

Animals: Adult male rhesus monkeys (Macaca mulatta).

Procedure:

  • Acclimate the monkeys to the restraint chair and the experimental procedure.

  • Establish a baseline tail-withdrawal latency by immersing the distal portion of the tail in a 50°C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.003, 0.01, 0.03 mg/kg) or vehicle.

  • Measure the tail-withdrawal latency at multiple time points post-administration (e.g., 15, 30, 60, 120, 180 minutes).

  • Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Capsaicin-Induced Thermal Allodynia Assay in Rhesus Monkeys

Objective: To evaluate the anti-allodynic effects of AT-121.

Animals: Adult male rhesus monkeys.

Procedure:

  • Induce thermal allodynia by injecting a low dose of capsaicin into the tail.

  • Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).

  • Administer AT-121 (s.c.) or vehicle.

  • Measure the tail-withdrawal latency at various time points post-drug administration.

  • Analyze the data to determine the inhibition of capsaicin-induced allodynia.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of AT-121.

AT-121 Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety (Non-Human Primates) cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assays (MOP & NOP Receptors) Functional [35S]GTPγS Functional Assays (MOP & NOP Receptors) Binding->Functional Determine Ki Analgesia Analgesia Models (Warm Water Tail-Withdrawal, Capsaicin-Induced Allodynia) Functional->Analgesia Determine EC50 & Efficacy SideEffects Side Effect Assessment (Respiratory Function, Self-Administration) Analgesia->SideEffects Determine Therapeutic Window Analysis Determine Potency, Efficacy, and Side Effect Profile SideEffects->Analysis

Preclinical evaluation workflow for AT-121.

Conclusion

This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, has demonstrated potent analgesic effects in non-human primate models without the hallmark side effects of traditional opioids. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of AT-121 and related compounds. Future studies in human subjects are warranted to confirm these promising preclinical findings.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] Preclinical studies, primarily in non-human primates, have demonstrated its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioid analgesics.[2][4] Notably, AT-121 has been shown to produce profound antinociception without the hallmark side effects of mu-opioid receptor agonists, such as respiratory depression and high abuse potential. These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.

This document provides detailed application notes and protocols for the in vivo administration of this compound, based on findings from preclinical studies in rhesus monkeys.

Mechanism of Action

AT-121 exhibits a unique mechanism of action by concurrently activating NOP and MOP receptors. The activation of MOP receptors is the primary driver of the analgesic effects of traditional opioids. However, this activation is also responsible for their undesirable side effects. The simultaneous activation of NOP receptors by AT-121 is thought to counteract the adverse effects of MOP receptor activation, such as respiratory depression and the rewarding effects that lead to addiction, while potentially contributing to or synergizing with the analgesic effect.

AT121_Signaling_Pathway cluster_AT121 This compound cluster_receptors Cellular Receptors cluster_effects Downstream Effects AT-121 AT-121 NOP_Receptor NOP Receptor AT-121->NOP_Receptor Agonist MOP_Receptor MOP Receptor AT-121->MOP_Receptor Agonist Analgesia Analgesia NOP_Receptor->Analgesia Contributes to Analgesia Reduced_Side_Effects Reduced Respiratory Depression & Abuse Potential NOP_Receptor->Reduced_Side_Effects Modulates/Counteracts MOP Effects MOP_Receptor->Analgesia Primary Analgesic Pathway

Figure 1: Simplified signaling pathway of this compound.

Data Presentation

Table 1: In Vivo Efficacy and Dosage of this compound in Rhesus Monkeys
ParameterValueAnimal ModelAdministration RouteSource
Effective Antinociceptive Dose Range0.003 - 0.03 mg/kgRhesus MonkeysSubcutaneous
Potency vs. MorphineApproximately 100-fold more potentRhesus MonkeysSubcutaneous
Respiratory DepressionNo significant effect at 10-30 times the antinociceptive doseRhesus MonkeysSubcutaneous
Abuse Potential (Self-Administration)Did not produce reinforcing effectsRhesus MonkeysIntravenous

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound solution for subcutaneous injection in non-human primates.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution for injection

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile 0.9% saline solution to the vial.

  • Gently vortex the vial until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter.

  • If necessary, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

  • Store the prepared solution appropriately, protected from light, until use. Based on general chemical stability, short-term storage at 2-8°C is recommended.

protocol_1_workflow Start Start Calculate Calculate required AT-121 and saline Start->Calculate Weigh Aseptically weigh AT-121 powder Calculate->Weigh Add_Saline Add sterile saline to vial Weigh->Add_Saline Dissolve Vortex to dissolve Add_Saline->Dissolve Inspect Visually inspect for particulates Dissolve->Inspect Filter Sterile filter (0.22 µm) Inspect->Filter Particulates present Store Store appropriately Inspect->Store Clear solution Filter->Store End End Store->End

References

Application Notes and Protocols for AT-121 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action has demonstrated potent analgesic effects in preclinical studies without the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction.[2][3] These application notes provide detailed dosing guidelines and experimental protocols for the use of AT-121 hydrochloride in mouse models of nociception.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design.

Table 1: In Vitro Receptor Binding and Functional Activity of AT-121

ReceptorAssaySpeciesValueUnitsReference
NOPKiHuman3.67nM
MORKiHuman16.49nM
NOPGTPγSHumanPartial Agonist-
MORGTPγSHumanPartial Agonist-

Table 2: In Vivo Dosing Guidelines for AT-121 and Comparators

CompoundSpeciesRoute of AdministrationEffective Dose RangeApplicationReference
AT-121 Rhesus MonkeySubcutaneous (s.c.)0.003 - 0.03Antinociception
MorphineMouseIntraperitoneal (i.p.)0.1 - 10Antinociception (Orofacial Formalin Test)
KGNOP1 (MOR/NOP agonist)MouseSubcutaneous (s.c.)0.49 - 1.22Inflammatory Pain
MorphineMouseSubcutaneous (s.c.)2.25Antinociception (Hot Plate)

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of this compound for subcutaneous administration in mice. Due to the limited information on the solubility of this compound in aqueous solutions, a vehicle containing a small amount of DMSO may be necessary.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile physiological saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

Procedure:

  • Vehicle Preparation: Prepare a stock solution of 10% DMSO in sterile physiological saline. For example, to prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.

  • Drug Dissolution:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small volume of the 10% DMSO vehicle to the tube.

    • Vortex thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution.

    • Once dissolved, add the remaining volume of the 10% DMSO vehicle to achieve the final desired concentration.

  • Final Concentration and Dosing Volume:

    • The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.

    • The recommended injection volume for subcutaneous administration in mice is 5-10 µL/g of body weight. For a 20-25 g mouse, a total volume of 100-250 µL is appropriate.

  • Administration:

    • Administer the prepared this compound solution subcutaneously in the scruff of the neck or the flank.

    • Use a new sterile syringe and needle for each animal.

Control Groups:

  • Vehicle Control: Administer the same volume of the 10% DMSO in saline vehicle without the drug.

  • Positive Control: A standard opioid analgesic, such as morphine (e.g., 5-10 mg/kg, s.c.), can be used as a positive control to validate the experimental model.

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test

The hot plate test is a common method to evaluate the analgesic effects of compounds against thermal stimuli.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Timer

  • Prepared this compound solution, vehicle, and positive control

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).

    • Gently place each mouse on the hot plate and immediately start the timer.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking its hind paws or jumping.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

    • Remove mice that do not exhibit a baseline latency within a predetermined range (e.g., 10-20 seconds) from the study.

  • Drug Administration:

    • Administer this compound, vehicle, or positive control subcutaneously as described in Protocol 1.

  • Post-Treatment Latency:

    • At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.

  • Data Analysis:

    • The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Signaling Pathway and Experimental Workflow Diagrams

AT121_Signaling_Pathway cluster_AT121 AT-121 cluster_Receptors Receptors cluster_G_Protein G-Protein Signaling cluster_Arrestin β-Arrestin Signaling cluster_Effects Cellular Effects AT121 AT-121 MOR MOR AT121->MOR Agonist NOP NOP AT121->NOP Agonist Gi_o Gαi/o MOR->Gi_o G_beta_gamma Gβγ MOR->G_beta_gamma beta_arrestin β-Arrestin MOR->beta_arrestin Recruits NOP->Gi_o NOP->G_beta_gamma NOP->beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates K_channel ↑ K+ Channel (Hyperpolarization) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Channel (↓ Neurotransmitter Release) G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Reduced Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: Signaling pathway of the bifunctional MOR/NOP agonist AT-121.

Experimental_Workflow cluster_Prep Preparation cluster_Testing Antinociception Testing cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation (≥30 min) Drug_Prep This compound Solution Preparation Baseline Baseline Latency Measurement (Hot Plate Test) Drug_Prep->Baseline Administration Subcutaneous Administration (AT-121, Vehicle, or Positive Control) Baseline->Administration Post_Treatment Post-Treatment Latency Measurement (Multiple Time Points) Administration->Post_Treatment MPE_Calc Calculate %MPE Post_Treatment->MPE_Calc Stats Statistical Analysis MPE_Calc->Stats

Caption: Experimental workflow for assessing the antinociceptive effects of AT-121.

References

solubility and preparation of AT-121 hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for potent analgesia comparable to traditional opioids like morphine, but with a significantly reduced risk of common opioid-related side effects such as respiratory depression, abuse potential, and physical dependence.[1][2] Preclinical studies in non-human primates have demonstrated that AT-121 produces robust antinociceptive effects without inducing hyperalgesia or reinforcing effects, highlighting its promise as a safer alternative for pain management.[1]

These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro and in vivo assays to characterize its activity.

Physicochemical Properties and Solubility

This compound is the salt form of the active compound and is generally preferred for research due to its potential for improved solubility and stability in aqueous solutions.

Storage and Handling:

This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), maintain at -20°C. Stock solutions, once prepared, should also be stored at -20°C for long-term use, with short-term storage at 0-4°C.

Solubility Data:

SolventKnown Solubility/RecommendationNotes
DMSO SolubleA common solvent for preparing high-concentration stock solutions.
Ethanol:PBS (pH 7.2) (1:20) 50 µg/mL (for the free base)This indicates that the compound has some aqueous solubility, which is likely enhanced in the hydrochloride salt form.
Water/Saline/PBS Data not availableIt is recommended to empirically determine the solubility for your specific application. Start with a small amount of powder and gradually add the aqueous solvent while vortexing. Sonication may aid dissolution. For in vivo preparations, if direct dissolution in saline is challenging, a co-solvent system may be necessary.

Preparation of this compound Solutions

Preparation of Stock Solutions for In Vitro Assays:

For functional assays such as GTPγS binding and adenylyl cyclase inhibition, a high-concentration stock solution in DMSO is recommended.

ParameterRecommendation
Stock Solution Concentration 10 mM in 100% DMSO
Preparation To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (MW: 499.11 g/mol ) in 1 mL of DMSO. Adjust the volume as needed based on the amount of compound.
Storage Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Working Dilutions for In Vitro Assays:

Prepare serial dilutions of the DMSO stock solution in the appropriate assay buffer immediately before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent effects.

Preparation of Solutions for In Vivo Studies in Rodents:

The effective dose of AT-121 in non-human primates is in the range of 0.003-0.03 mg/kg, administered subcutaneously.[1] While direct dose translation to rodents is not always linear, this provides a starting point for dose-ranging studies. For subcutaneous administration, the compound should be dissolved in a sterile, physiologically compatible vehicle.

Recommended Vehicle: Sterile saline (0.9% NaCl).

Preparation Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the compound accurately.

  • In a sterile vial, add the appropriate volume of sterile saline.

  • Gradually add the this compound powder to the saline while vortexing.

  • If solubility is an issue, gentle warming and/or sonication in a water bath may facilitate dissolution.

  • Ensure the final solution is clear and free of particulates before administration. If necessary, filter through a 0.22 µm sterile filter.

  • For doses that are difficult to dissolve directly in saline, a co-solvent system such as a small percentage of DMSO or a solution containing Tween 80 and/or PEG may be considered, although the simplest vehicle is preferred to minimize potential confounding effects.

Experimental Protocols

In Vitro Functional Assays

1. [³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins upon agonist binding to MOR and NOP receptors.

Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radiolabel is proportional to the extent of G protein activation.

Materials:

  • Cell membranes expressing human MOR or NOP receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • This compound stock solution (10 mM in DMSO).

  • Reference agonists (e.g., DAMGO for MOR, N/OFQ for NOP).

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound and reference agonists in assay buffer.

  • In a 96-well plate, add the following in order: assay buffer, GDP (final concentration 10-100 µM), and the test compound dilutions.

  • For non-specific binding control wells, add unlabeled GTPγS (final concentration 10 µM).

  • Add the membrane suspension (typically 10-20 µg of protein per well).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate, add scintillation cocktail, and measure radioactivity.

  • Analyze the data by subtracting non-specific binding and plotting the specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

2. Adenylyl Cyclase Inhibition Assay:

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing MOR or NOP receptors.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • This compound stock solution (10 mM in DMSO).

  • Reference agonists.

Protocol:

  • Plate cells in a suitable microplate and culture overnight.

  • Prepare serial dilutions of this compound and reference agonists.

  • Pre-treat cells with the test compounds for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production. The concentration of forskolin should be optimized to produce a robust signal.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC₅₀ values.

In Vivo Behavioral Assays in Rodents

1. Hot Plate Test for Analgesia:

This test assesses the analgesic effect of AT-121 against a thermal pain stimulus.

Principle: The latency of the animal to react to a heated surface (e.g., by licking its paws or jumping) is measured. An increase in this latency indicates an analgesic effect.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Mice or rats.

  • This compound solution for injection.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., morphine).

Protocol:

  • Habituate the animals to the testing room and handling for several days prior to the experiment.

  • Determine the baseline latency for each animal by placing it on the hot plate (typically set to 52-55°C) and recording the time to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer this compound (subcutaneously), vehicle, or a positive control. A dose-ranging study starting from a lower dose extrapolated from the primate data (e.g., 0.01 mg/kg) and escalating is recommended.

  • At various time points after injection (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.

2. Conditioned Place Preference (CPP) for Assessing Abuse Potential:

This paradigm is used to evaluate the rewarding or aversive properties of a drug.

Principle: This test relies on classical conditioning, where the rewarding effects of a drug are associated with a specific environment. A preference for the drug-paired environment suggests abuse potential.

Materials:

  • Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues).

  • Mice or rats.

  • This compound solution for injection.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., morphine or cocaine).

Protocol (Unbiased Design):

  • Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish any baseline preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer this compound and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments, similar to the pre-conditioning phase. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference and suggests rewarding properties.

Signaling Pathway and Experimental Workflow Visualization

AT121_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Signaling cluster_effector Downstream Effectors AT-121 AT-121 MOR Mu-Opioid Receptor (MOR) AT-121->MOR Binds NOP Nociceptin Receptor (NOP) AT-121->NOP Binds Gi_o Gαi/o MOR->Gi_o Activates NOP->Gi_o Activates Gbg Gβγ Gi_o->Gbg Dissociates GDP GDP Gi_o->GDP Releases GTP GTP Gi_o->GTP Binds AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels Ion Channel Modulation Gbg->IonChannels GTP->Gi_o Activates cAMP ↓ cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Addiction)

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Rodents) Solubility Determine Solubility of AT-121 HCl StockSolution Prepare 10 mM Stock in DMSO Solubility->StockSolution WorkingDilutions Prepare Working Dilutions in Assay Buffer/Saline StockSolution->WorkingDilutions GTP_assay [³⁵S]GTPγS Binding Assay WorkingDilutions->GTP_assay AC_assay Adenylyl Cyclase Inhibition Assay WorkingDilutions->AC_assay DoseRange Dose-Ranging Study WorkingDilutions->DoseRange EC50_IC50 Determine EC₅₀/IC₅₀ and Efficacy GTP_assay->EC50_IC50 AC_assay->EC50_IC50 HotPlate Hot Plate Test DoseRange->HotPlate CPP Conditioned Place Preference DoseRange->CPP Analgesia_Abuse Assess Analgesia & Abuse Potential HotPlate->Analgesia_Abuse CPP->Analgesia_Abuse

References

Application Notes and Protocols for AT-121 Hydrochloride in the Hot Plate Test for Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand that acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action confers potent analgesic effects comparable to or exceeding those of traditional opioids like morphine, while mitigating typical opioid-related side effects such as respiratory depression, tolerance, and abuse potential.[1][3] Preclinical studies in non-human primates have demonstrated that AT-121 is approximately 100 times more potent than morphine in producing antinociceptive effects. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents. These application notes provide a detailed protocol for evaluating the analgesic properties of this compound using the hot plate test in a rodent model.

Mechanism of Action

AT-121 is a partial agonist at both the MOR and NOP receptors. Both receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events that reduce neuronal excitability and inhibit pain signaling. A key characteristic of AT-121 is that it does not appear to induce significant receptor phosphorylation, a process often associated with the development of tolerance and other adverse effects seen with conventional opioids.

The synergistic activation of both MOR and NOP receptors is believed to be crucial for the potent analgesia of AT-121, while the NOP receptor agonism counteracts the adverse effects typically mediated by MOR activation alone.

Signaling Pathway of AT-121

AT121_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT121 AT-121 MOR μ-Opioid Receptor (MOR) AT121->MOR Binds NOP Nociceptin Receptor (NOP) AT121->NOP Binds G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression, Addiction Potential) NOP->Reduced_Side_Effects Counteracts MOR-mediated adverse effects AC Adenylyl Cyclase G_protein_MOR->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein_MOR->K_channel Ca_channel ↓ Ca2+ Influx G_protein_MOR->Ca_channel G_protein_NOP->AC Inhibits G_protein_NOP->K_channel G_protein_NOP->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.

Experimental Protocol: Hot Plate Test for Analgesia

This protocol outlines the procedure for assessing the antinociceptive effects of this compound in mice.

Materials and Equipment
  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

  • Positive control: Morphine sulfate

  • Male Swiss Webster mice (20-25 g)

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments)

  • Transparent observation cylinder to confine the mice to the hot plate surface

  • Calibrated animal scale

  • Syringes and needles for drug administration (subcutaneous or intraperitoneal)

  • Timers

Experimental Workflow

Caption: Experimental workflow for the hot plate test.

Procedure
  • Animal Acclimatization: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Hot Plate Temperature: Set the hot plate temperature to a constant 52-55°C. The temperature should be selected to produce a baseline response latency of approximately 10-20 seconds.

  • Baseline Latency: Place each mouse individually on the hot plate within the transparent cylinder and start the timer. Record the latency (in seconds) for the first sign of nociception, which is typically hind paw licking, shaking, or jumping. To prevent tissue damage, a cut-off time of 30-60 seconds must be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group), for example:

    • Group 1: Vehicle control

    • Group 2: Morphine (e.g., 10 mg/kg, s.c.)

    • Group 3: AT-121 (e.g., 0.01 mg/kg, s.c.)

    • Group 4: AT-121 (e.g., 0.03 mg/kg, s.c.)

    • Group 5: AT-121 (e.g., 0.1 mg/kg, s.c.)

  • Drug Administration: Administer the vehicle, morphine, or this compound subcutaneously (s.c.) or intraperitoneally (i.p.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect can be expressed as the percentage of the maximum possible effect (%MPE) using the following formula:

    %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Data Presentation

The following tables present hypothetical data based on the expected high potency of AT-121.

Table 1: Dose-Response of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg, s.c.)Mean Latency (seconds) ± SEM (at 60 min post-administration)
Vehicle-12.5 ± 1.2
Morphine1028.9 ± 2.5
AT-1210.0118.7 ± 1.8
AT-1210.0325.4 ± 2.1
AT-1210.135.2 ± 3.0

*p < 0.05 compared to vehicle. (Data are hypothetical and for illustrative purposes).

Table 2: Time-Course of Analgesic Effect of this compound (0.1 mg/kg, s.c.)

Time Post-Administration (minutes)Mean Latency (seconds) ± SEM
0 (Baseline)12.2 ± 1.1
3029.8 ± 2.7
6035.2 ± 3.0
9024.6 ± 2.3*
12015.1 ± 1.5

*p < 0.05 compared to baseline. (Data are hypothetical and for illustrative purposes).

Conclusion

The hot plate test is a robust and sensitive method for evaluating the potent antinociceptive properties of this compound. The unique bifunctional mechanism of AT-121, acting as a partial agonist at both MOR and NOP receptors, offers a promising therapeutic avenue for the development of potent analgesics with a significantly improved safety profile over traditional opioids. The protocols and data presented here provide a framework for researchers to investigate the analgesic potential of AT-121 and similar compounds.

References

Application Notes and Protocols for Assessing Respiratory Depression with AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional agonist targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] Preclinical studies in non-human primates have demonstrated that AT-121 exhibits potent analgesic effects comparable to morphine but, critically, does not induce the significant respiratory depression, abuse potential, or physical dependence commonly associated with classical opioids.[1][2] This favorable safety profile makes AT-121 a promising candidate for the development of safer and more effective pain therapeutics.

These application notes provide a detailed protocol for assessing the respiratory effects of AT-121 hydrochloride in a non-human primate model, a crucial step in its preclinical evaluation. The described methodologies are based on established practices for evaluating opioid-induced respiratory depression and are designed to yield robust and reliable data for regulatory submissions and further drug development.

Signaling Pathway of AT-121

AT-121's unique mechanism of action involves the simultaneous partial agonism of both the NOP and MOP receptors. This dual activity is believed to be the basis for its strong analgesic effects without the typical opioid-related side effects.

cluster_at121 This compound cluster_receptors Receptor Binding cluster_effects Downstream Effects AT121 AT-121 MOP Mu-Opioid Receptor (MOP) AT121->MOP Partial Agonist NOP Nociceptin/Orphanin FQ Receptor (NOP) AT121->NOP Partial Agonist Analgesia Analgesia MOP->Analgesia NOP->Analgesia No_Resp_Dep Absence of Respiratory Depression NOP->No_Resp_Dep Reduced_Side_Effects Reduced Abuse Potential & Physical Dependence NOP->Reduced_Side_Effects

Signaling pathway of this compound.

Experimental Protocol: Assessing Respiratory Depression in Rhesus Monkeys

This protocol details the use of whole-body plethysmography (WBP) to assess the respiratory effects of AT-121 in conscious, unrestrained rhesus monkeys. WBP is a non-invasive method that allows for the continuous measurement of key respiratory parameters.

Experimental Workflow

cluster_setup Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimation Acclimation of Monkeys to Plethysmography Chamber instrumentation Instrumentation Check (Plethysmograph, Gas Analyzers) acclimation->instrumentation baseline Baseline Respiratory Parameter Recording (Normocapnia) instrumentation->baseline drug_admin Administration of AT-121, Vehicle, or Morphine baseline->drug_admin post_drug_normo Post-Dose Recording (Normocapnia) drug_admin->post_drug_normo hypercapnic Hypercapnic Challenge (5% CO2) post_drug_normo->hypercapnic post_hypercapnic Post-Challenge Recording hypercapnic->post_hypercapnic data_extraction Data Extraction (RR, TV, MV, SpO2, EtCO2) post_hypercapnic->data_extraction statistical_analysis Statistical Analysis data_extraction->statistical_analysis reporting Reporting of Results statistical_analysis->reporting

Experimental workflow for assessing respiratory depression.
Materials and Equipment

  • Test Subjects: Adult male and female rhesus monkeys (Macaca mulatta), experimentally naive.

  • Test Articles: this compound, Morphine sulfate (positive control), Sterile saline (vehicle).

  • Equipment:

    • Whole-body plethysmography (WBP) chamber designed for non-human primates.

    • Pneumotachograph.

    • Differential pressure transducer.

    • Gas analyzer for O2 and CO2.

    • Pulse oximeter with a sensor appropriate for non-human primates.

    • Capnograph for measuring end-tidal CO2 (EtCO2).

    • Data acquisition and analysis software.

Experimental Procedure
  • Acclimation: Prior to the study, acclimate the monkeys to the WBP chamber to minimize stress-induced respiratory changes. This should be done for several sessions of increasing duration.

  • Instrumentation and Calibration: Ensure all equipment is properly calibrated according to the manufacturer's instructions before each experiment.

  • Baseline Measurement:

    • Place the conscious and unrestrained monkey in the WBP chamber.

    • Allow for a 30-60 minute habituation period.

    • Record baseline respiratory parameters for at least 30 minutes under normocapnic conditions (room air). Key parameters to measure include:

      • Respiratory Rate (RR) in breaths per minute.

      • Tidal Volume (TV) in mL/kg.

      • Minute Ventilation (MV) in mL/kg/min (MV = RR x TV).

      • Oxygen Saturation (SpO2) in %.

      • End-tidal CO2 (EtCO2) in mmHg.

  • Drug Administration:

    • Administer a single dose of this compound, morphine sulfate, or vehicle via a clinically relevant route (e.g., subcutaneous or intramuscular).

    • Use a crossover design where each animal receives all treatments with an adequate washout period between treatments.

  • Post-Administration Monitoring (Normocapnia):

    • Continuously record all respiratory parameters for a minimum of 4 hours post-administration.

  • Hypercapnic Challenge:

    • At a predetermined time point post-administration (e.g., at the time of expected peak drug effect), introduce a gas mixture containing 5% CO2 into the chamber.

    • Maintain the hypercapnic condition for a set duration (e.g., 15 minutes) and continuously record respiratory parameters. This challenge assesses the drug's effect on the ventilatory response to CO2.

  • Recovery:

    • After the hypercapnic challenge, return the chamber to normocapnic conditions and continue monitoring for at least another 60 minutes to observe recovery.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. The following tables provide an illustrative example of how the data can be presented.

Table 1: Respiratory Parameters Under Normocapnic Conditions (Mean ± SEM)

Treatment GroupDose (mg/kg)Respiratory Rate (breaths/min)Tidal Volume (mL/kg)Minute Ventilation (mL/kg/min)SpO2 (%)EtCO2 (mmHg)
Vehicle-30 ± 215 ± 1450 ± 3098 ± 138 ± 2
AT-121 HCl0.129 ± 215 ± 1435 ± 2898 ± 139 ± 2
AT-121 HCl0.328 ± 316 ± 1448 ± 3597 ± 140 ± 2
Morphine3.015 ± 212 ± 1180 ± 2592 ± 255 ± 3*

*p < 0.05 compared to Vehicle

Table 2: Respiratory Parameters During Hypercapnic Challenge (5% CO2) (Mean ± SEM)

Treatment GroupDose (mg/kg)Respiratory Rate (breaths/min)Tidal Volume (mL/kg)Minute Ventilation (mL/kg/min)SpO2 (%)EtCO2 (mmHg)
Vehicle-55 ± 425 ± 21375 ± 11099 ± 148 ± 3
AT-121 HCl0.153 ± 524 ± 21272 ± 12599 ± 149 ± 3
AT-121 HCl0.352 ± 425 ± 21300 ± 10898 ± 150 ± 3
Morphine3.025 ± 318 ± 2450 ± 5594 ± 265 ± 4*

*p < 0.05 compared to Vehicle

Conclusion

The protocol outlined provides a robust framework for the preclinical assessment of the respiratory safety profile of this compound. Based on existing literature, it is anticipated that AT-121 will not produce the significant respiratory depression observed with classical opioids like morphine. This lack of respiratory side effects, combined with its potent analgesic properties, underscores the therapeutic potential of AT-121 as a groundbreaking advancement in pain management. Diligent and standardized assessment of its respiratory effects is paramount to its successful clinical translation.

References

Application Notes and Protocols for Self-Administration Studies of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual mechanism of action confers potent analgesic effects comparable to traditional opioids like morphine, but without their significant adverse effects, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.[2][4] Preclinical studies, primarily in non-human primates, have demonstrated that AT-121 has a promising profile as a safe and non-addictive analgesic. These application notes provide detailed experimental designs and protocols for conducting self-administration studies of AT-121 hydrochloride in a research setting.

Mechanism of Action

AT-121 exhibits partial agonist activity at both the MOR and NOP receptors. The activation of MOR is the primary mechanism for the analgesic effects of traditional opioids. However, the concurrent activation of the NOP receptor by AT-121 is believed to counteract the rewarding and respiratory depressant effects typically associated with MOR agonism. This balanced activity at both receptors is key to its unique pharmacological profile.

Signaling Pathway of AT-121

AT121_Signaling cluster_0 AT-121 Action cluster_1 Receptor Interaction cluster_2 Cellular Effects AT-121 AT-121 MOR Mu-Opioid Receptor (MOR) AT-121->MOR Partial Agonist NOP Nociceptin Receptor (NOP) AT-121->NOP Partial Agonist Analgesia Analgesia MOR->Analgesia ReducedReward Reduced Reward/Addiction Potential NOP->ReducedReward NoRespiratoryDepression No Respiratory Depression NOP->NoRespiratoryDepression

Caption: Signaling pathway of AT-121.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AT-121.

Parameter Receptor Value Reference
KiNociceptin Receptor3.67 nM
KiMu-Opioid Receptor16.49 nM
EC50 ([³⁵S]GTPγS binding)Nociceptin Receptor34.7 nM
EC50 ([³⁵S]GTPγS binding)Mu-Opioid Receptor19.6 nM

Table 1: In Vitro Receptor Binding and Functional Activity of AT-121.

Parameter Species Dose Range Route of Administration Effect Reference
AntinociceptionRhesus Monkey0.003 - 0.03 mg/kgSubcutaneousDose-dependent increase in tail-withdrawal latency
AntiallodyniaRhesus Monkey0.003 - 0.03 mg/kgSubcutaneousReduction of capsaicin-induced thermal allodynia
Self-AdministrationRhesus MonkeyNot explicitly statedIntravenousLacked reinforcing effects

Table 2: In Vivo Efficacy of AT-121.

Experimental Protocols

This compound Preparation

Objective: To prepare this compound for subcutaneous or intravenous administration.

Materials:

  • AT-121 free base

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., ethanol or isopropanol)

  • Aprotic solvent (e.g., acetone)

  • Sterile saline (0.9%)

  • Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like cyclodextrin, if necessary)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter

Protocol:

  • Salt Formation: The hydrochloride salt of AT-121 can be prepared by dissolving the free base in an aprotic solvent. A solution of HCl in an organic solvent is then added dropwise while stirring. The resulting precipitate, this compound, is collected, washed, and dried.

  • Vehicle Selection: The choice of vehicle for in vivo administration is critical. For subcutaneous and intravenous routes in non-human primates, sterile saline is a common choice. However, the solubility of this compound in saline should be determined. If solubility is limited, a co-solvent system or a solubilizing agent such as hydroxypropyl-beta-cyclodextrin may be necessary. The final formulation should be sterile and have a pH that is physiologically compatible.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the chosen vehicle. Use a vortex mixer to ensure complete dissolution.

    • Check the pH of the final solution and adjust if necessary to a physiologically acceptable range (typically pH 4.5-8.0 for parenteral administration).

    • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

    • Store the solution appropriately (e.g., at 4°C) until use. The stability of the solution should be determined.

Intravenous Self-Administration in Rhesus Monkeys

Objective: To assess the reinforcing effects and abuse potential of this compound using an intravenous self-administration paradigm.

Experimental Workflow:

Self_Admin_Workflow cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Data Analysis AnimalAcclimation Animal Acclimation & Training CatheterImplantation Catheter Implantation Surgery AnimalAcclimation->CatheterImplantation Recovery Post-Surgical Recovery CatheterImplantation->Recovery Training Operant Conditioning Training (e.g., Food Reinforcement) Recovery->Training Substitution Drug Substitution (Cocaine/Saline) Training->Substitution AT121Testing AT-121 Self-Administration Substitution->AT121Testing DataCollection Data Collection (Lever Presses, Infusions) AT121Testing->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Experimental workflow for self-administration.

Protocol:

  • Subjects: Adult male or female rhesus monkeys (Macaca mulatta) with previous experience in operant conditioning tasks are suitable subjects.

  • Surgical Preparation:

    • Animals are anesthetized, and a chronic indwelling intravenous catheter is surgically implanted into a major vein (e.g., femoral or jugular).

    • The catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port.

    • Post-operative care includes analgesics and antibiotics to prevent pain and infection. The catheter is flushed daily with heparinized saline to maintain patency.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two response levers, stimulus lights, and a drug infusion pump.

  • Training:

    • Monkeys are first trained to press a lever for a food reward (e.g., banana-flavored pellets) on a fixed-ratio (FR) schedule (e.g., FR10, where 10 lever presses result in one reward).

    • Once responding is stable, saline is substituted for the food reward.

  • Drug Self-Administration:

    • A known drug of abuse, such as cocaine (e.g., 0.03 mg/kg/infusion), is substituted for saline to establish stable drug self-administration.

    • After stable responding for the positive control drug is achieved, saline is reintroduced to confirm that the behavior is maintained by the drug.

    • Different doses of this compound are then substituted for the training drug.

    • Fixed-Ratio (FR) Schedule: A common schedule where a fixed number of responses (e.g., 10) is required for each drug infusion. This is useful for determining the reinforcing efficacy of a drug.

    • Progressive-Ratio (PR) Schedule: The response requirement for each successive infusion increases. The "breakpoint" (the highest ratio completed) serves as a measure of the motivation to obtain the drug. The response requirement can be doubled after a set number of infusions (e.g., every four infusions).

  • Data Collection and Analysis: The number of lever presses and infusions per session are recorded. Data are analyzed to compare the reinforcing effects of AT-121 to saline and a positive control drug.

Nociceptive Assays

Objective: To assess the antinociceptive effects of this compound in response to an acute thermal stimulus.

Protocol:

  • Subjects: Rhesus monkeys are chair-restrained to allow their tails to hang freely.

  • Procedure:

    • The distal portion of the monkey's tail is immersed in a thermos containing water maintained at 55°C.

    • The latency to withdraw the tail from the water is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

    • Baseline tail-withdrawal latencies are established before drug administration.

    • This compound (0.003-0.03 mg/kg) or vehicle is administered subcutaneously.

    • Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 120 minutes) to determine the time course of the antinociceptive effect.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each dose and time point.

Objective: To evaluate the ability of this compound to reverse thermal allodynia in a model of inflammatory pain.

Protocol:

  • Subjects: Rhesus monkeys are trained for operant tasks.

  • Procedure:

    • A baseline response to a non-noxious thermal stimulus (e.g., 42°C) applied to a specific skin area (e.g., forearm or tail) is established.

    • Capsaicin (e.g., 0.1 mg) is applied topically or injected subcutaneously to the test area to induce thermal allodynia.

    • The response to the non-noxious thermal stimulus is re-evaluated after capsaicin administration to confirm the development of allodynia (i.e., a pain response to a previously non-painful stimulus).

    • This compound (0.003-0.03 mg/kg) or vehicle is administered subcutaneously.

    • The response to the thermal stimulus is measured at multiple time points after drug administration to assess the reversal of allodynia.

  • Data Analysis: The change in response to the thermal stimulus before and after drug treatment is quantified and compared between the AT-121 and vehicle groups.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the self-administration profile and analgesic efficacy of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the therapeutic potential of this novel bifunctional opioid agonist. The unique mechanism of AT-121 holds significant promise for the development of a new generation of safer and non-addictive pain therapeutics.

References

Dissolution Protocol for AT-121 Hydrochloride for Subcutaneous Injection: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

AT-121 is a novel bifunctional opioid receptor agonist with high affinity for both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism confers a unique pharmacological profile, offering potent analgesia comparable to morphine but with a significantly improved safety profile.[2] Preclinical studies in non-human primates have demonstrated that AT-121 provides pain relief without the adverse side effects commonly associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[2] These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.

This application note provides a detailed protocol for the dissolution of AT-121 hydrochloride for subcutaneous injection in a research setting. Due to the limited aqueous solubility of AT-121, specific solvents and procedures are required to prepare a solution suitable for in vivo studies.

Data Presentation

The solubility of AT-121 (free base) has been reported in several organic solvents. While specific quantitative data for this compound is not widely published, the information for the free base provides a strong indication of suitable solvent systems.

SolventSolubility of AT-121 (Free Base)
Chloroform10 mg/mL
Dimethylformamide (DMF)Miscible
Dimethyl sulfoxide (DMSO)Miscible
EthanolMiscible
Ethanol:PBS (pH 7.2) (1:20)50 µg/mL

This data is compiled from commercially available information and should be used as a guideline. It is recommended to perform small-scale solubility tests with the specific batch of this compound being used.

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Sterile syringes and needles (e.g., 30-gauge) for injection

Protocol for Preparation of this compound Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, followed by dilution in sterile saline to achieve the final desired concentration for subcutaneous injection. This co-solvent approach is a common method for administering hydrophobic compounds in vivo.

1. Preparation of a 10 mg/mL Stock Solution in DMSO:

a. Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound. b. Place the weighed this compound into a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of compound. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear. This is your stock solution.

2. Preparation of the Final Dosing Solution:

a. The final concentration of the dosing solution will depend on the desired dose (in mg/kg) and the injection volume. It is crucial to minimize the final concentration of DMSO in the injected solution to avoid toxicity. A final DMSO concentration of 1-5% is generally well-tolerated in most animal models. b. Calculate the required volume of the stock solution and sterile saline.

  • Example Calculation: To prepare 1 mL of a 0.1 mg/mL dosing solution with a final DMSO concentration of 1%:
  • You will need 10 µL of the 10 mg/mL stock solution (0.01 mL * 10 mg/mL = 0.1 mg).
  • You will need 990 µL (0.99 mL) of sterile saline.
  • The final DMSO concentration will be (10 µL / 1000 µL) * 100% = 1%. c. In a sterile microcentrifuge tube, add the calculated volume of sterile saline first. d. Add the calculated volume of the this compound stock solution to the saline. e. Vortex the tube gently to mix the solution thoroughly. f. Visually inspect the final dosing solution to ensure it is clear and free of precipitation. If precipitation occurs, further optimization of the vehicle composition (e.g., by adding a small amount of a surfactant like Tween 80 or using a different co-solvent system) may be necessary, but this should be done with careful consideration of potential effects on the experimental outcomes.

3. Administration:

a. The prepared dosing solution should be administered subcutaneously at the desired dose. In non-human primate studies, doses in the range of 0.003-0.03 mg/kg have been shown to be effective. b. It is recommended to prepare the final dosing solution fresh on the day of the experiment. The stock solution in DMSO can typically be stored at -20°C for short periods, but stability should be verified.

Mandatory Visualization

Signaling Pathway of AT-121

AT121_Signaling_Pathway AT-121 Signaling Pathway cluster_AT121 AT-121 cluster_receptors Receptors cluster_effects Downstream Effects AT121 AT-121 MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia_MOR Analgesia MOR->Analgesia_MOR Side_Effects Side Effects (Respiratory Depression, Addiction) MOR->Side_Effects Analgesia_NOP Analgesia NOP->Analgesia_NOP Counteract_Side_Effects Counteracts MOR Side Effects NOP->Counteract_Side_Effects Counteract_Side_Effects->Side_Effects

Caption: Dual agonism of AT-121 at MOR and NOP receptors.

Experimental Workflow for AT-121 Solution Preparation

AT121_Preparation_Workflow Workflow for this compound Solution Preparation start Start weigh Weigh AT-121 HCl Powder start->weigh dissolve_dmso Dissolve in Sterile DMSO (e.g., 10 mg/mL) weigh->dissolve_dmso vortex_sonicate Vortex / Sonicate to Dissolve dissolve_dmso->vortex_sonicate stock_solution Stock Solution vortex_sonicate->stock_solution calculate Calculate Final Concentration & Volumes stock_solution->calculate dilute_saline Dilute Stock Solution in Sterile Saline calculate->dilute_saline final_solution Final Dosing Solution dilute_saline->final_solution inject Subcutaneous Injection final_solution->inject end End inject->end

Caption: Step-by-step workflow for preparing AT-121 HCl solution.

References

Unveiling AT-121 Hydrochloride: A Novel Analgesic for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT-121 hydrochloride is a synthetic compound that has garnered significant interest within the scientific community for its potential as a potent, non-addictive analgesic. This molecule acts as a bifunctional agonist, targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] This dual mechanism of action is believed to contribute to its strong analgesic effects without the common adverse side effects associated with traditional opioids, such as respiratory depression and abuse potential.[1][3]

Physicochemical Properties and Sourcing

Research-grade this compound is available from several chemical suppliers. It is imperative for researchers to source this compound from reputable vendors who provide a certificate of analysis to ensure purity and identity.

PropertyValueSource
CAS Number 2099681-71-5MedChemExpress, AChemBlock
Molecular Formula C₂₄H₃₉ClN₄O₃SAChemBlock
Molecular Weight 499.11 g/mol AChemBlock
Purity Typically ≥98%AChemBlock

Mechanism of Action

AT-121 exhibits a unique pharmacological profile by acting as a partial agonist at both the NOP and MOP receptors.[1] The activation of the MOP receptor is a well-established mechanism for producing analgesia. Simultaneously, the agonism at the NOP receptor is thought to counteract the undesirable side effects of MOP receptor activation, including reward-seeking behavior and respiratory depression.

AT-121 Signaling Pathway cluster_neuron Neuron cluster_receptors Receptors cluster_effects Intracellular Effects AT121 AT-121 MOP Mu-Opioid Receptor (MOP) AT121->MOP Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Analgesia MOP->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression, Reward) NOP->ReducedSideEffects

Figure 1: Simplified signaling pathway of AT-121.

Application Notes: In Vivo Analgesic Studies

This compound has demonstrated significant antinociceptive and antiallodynic effects in preclinical studies, particularly in non-human primate models. Researchers investigating novel pain therapeutics can utilize AT-121 as a reference compound or for further mechanistic studies.

Key In Vivo Applications:
  • Assessment of Antinociceptive Effects: The warm water tail-withdrawal assay is a common method to evaluate the analgesic properties of AT-121.

  • Evaluation of Antiallodynic Effects: The capsaicin-induced thermal allodynia model can be employed to determine the efficacy of AT-121 in pathological pain states.

  • Abuse Liability Testing: Drug self-administration paradigms are crucial for confirming the non-addictive profile of AT-121.

Experimental Protocols

The following are detailed protocols adapted from published research for the in vivo evaluation of this compound.

Warm Water Tail-Withdrawal Assay for Antinociception

This protocol is designed to measure the antinociceptive effects of AT-121 in response to a thermal stimulus.

Experimental Workflow:

Figure 2: Workflow for the warm water tail-withdrawal assay.

Methodology:

  • Animal Acclimatization: Acclimatize rhesus monkeys to the experimental setup, including restraint chairs.

  • Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the distal portion of the tail in a water bath maintained at a noxious temperature (e.g., 50°C). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound subcutaneously at various doses (e.g., 0.003-0.03 mg/kg) or the vehicle control.

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 120, and 240 minutes), re-measure the tail-withdrawal latency.

  • Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Quantitative Data Summary:

Dose of AT-121 (mg/kg, s.c.)Peak Antinociceptive Effect (%MPE)
0.003~40%
0.01~80%
0.03~100%

Data are approximate and based on published findings in rhesus monkeys.

Capsaicin-Induced Thermal Allodynia

This model assesses the ability of AT-121 to reverse a state of heightened pain sensitivity.

Methodology:

  • Baseline Determination: Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).

  • Capsaicin Injection: Inject capsaicin (e.g., 30 µg in 10 µL) intradermally into the tail to induce thermal allodynia.

  • Allodynia Confirmation: Confirm the development of allodynia by re-measuring the tail-withdrawal latency at 46°C. A significant decrease in latency is expected.

  • AT-121 Administration: Administer this compound or vehicle.

  • Post-treatment Assessment: Measure the tail-withdrawal latency at various time points after AT-121 administration to determine the reversal of allodynia.

Drug Self-Administration for Abuse Potential

This protocol evaluates the reinforcing properties and thus, the abuse potential of AT-121.

Methodology:

  • Animal Training: Train animals to self-administer a known drug of abuse, such as oxycodone, by pressing a lever to receive an intravenous infusion.

  • Substitution Phase: Substitute AT-121 for oxycodone to determine if it maintains self-administration behavior.

  • Reinforcement Schedule: Utilize a progressive-ratio schedule of reinforcement, where the number of lever presses required for each infusion increases. The breaking point, or the number of presses at which the animal ceases to respond, is a measure of the reinforcing efficacy of the drug.

  • Data Comparison: Compare the breaking point for AT-121 with that of saline (negative control) and oxycodone (positive control). Published studies have shown that AT-121 does not maintain self-administration, indicating a low abuse potential.

Conclusion

This compound represents a promising area of research for the development of safer and more effective analgesics. Its dual agonism at NOP and MOP receptors provides a novel therapeutic strategy for pain management. The protocols outlined above provide a framework for researchers to investigate the pharmacological properties of this compound in their own laboratories. As with all research chemicals, appropriate safety precautions and institutional guidelines should be followed when handling and using this compound.

References

Application Notes and Protocols for AT-121 Hydrochloride In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional compound that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2][3][4] This dual mechanism of action has garnered significant interest as it demonstrates potent analgesic effects comparable to morphine but appears to lack many of the detrimental side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence.[1] In preclinical studies, AT-121 has been shown to be approximately 100 times more potent than morphine in producing antinociceptive effects. The unique pharmacological profile of AT-121, characterized by its high affinity for NOP and MOP receptors with significantly lower affinity for delta (DOP) and kappa (KOP) opioid receptors, makes it a promising candidate for the development of safer analgesics. These application notes provide detailed protocols for conducting in vitro receptor binding assays to determine the binding affinity of AT-121 hydrochloride and other test compounds for the human NOP, MOP, DOP, and KOP receptors.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) of AT-121 for the human NOP, MOP, KOP, and DOP receptors. The data is compiled from published literature and is presented to facilitate the comparison of binding profiles.

CompoundReceptorK_i_ (nM)Reference Compound
AT-121 NOP3.67Nociceptin/Orphanin FQ
MOP16.49DAMGO
KOP>100U-69,593
DOP>100DPDPE

Table 1: In Vitro Receptor Binding Affinities of AT-121.

Signaling Pathway and Experimental Workflow

The binding of AT-121 to the NOP and MOP receptors, both of which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which modulates neuronal excitability. The experimental workflow for determining the binding affinity involves a competitive radioligand binding assay.

cluster_0 AT-121 Signaling Pathway AT121 AT-121 NOP_MOP NOP / MOP Receptors (GPCR) AT121->NOP_MOP G_protein Gi/o Protein Activation NOP_MOP->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibition cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP inhibition Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

Figure 1: Simplified signaling pathway of AT-121 at NOP and MOP receptors.

cluster_1 Experimental Workflow: Receptor Binding Assay start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, AT-121) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, and Competition Binding) prepare_reagents->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration washing Wash Filters (Remove Unbound Radioligand) filtration->washing scintillation_counting Scintillation Counting (Quantify Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate Ki from IC50) scintillation_counting->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for the in vitro receptor binding assay.

Experimental Protocols

This section provides a detailed methodology for conducting competitive radioligand binding assays to determine the affinity of this compound for human NOP, MOP, KOP, and DOP receptors.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant receptor (hNOP, hMOP, hKOP, or hDOP).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Radioligands:

    • NOP Receptor: [³H]-Nociceptin

    • MOP Receptor: [³H]-DAMGO

    • KOP Receptor: [³H]-U-69,593

    • DOP Receptor: [³H]-DPDPE

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligands:

    • NOP: 1 µM unlabeled Nociceptin

    • MOP, KOP, DOP: 10 µM Naloxone

  • Equipment and Consumables:

    • 96-well microplates

    • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

    • Cell harvester

    • Scintillation vials

    • Liquid scintillation cocktail

    • Liquid scintillation counter

Assay Procedure
  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that results in less than 10% of the added radioligand being bound. Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each receptor type, with a final assay volume of 200 µL:

    • Total Binding: Add assay buffer, the respective radioligand at a concentration close to its K_d_ value, and the membrane preparation.

    • Non-specific Binding (NSB): Add the corresponding non-specific binding ligand, the radioligand, and the membrane preparation.

    • Competition Binding: Add serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M), the radioligand, and the membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add a liquid scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the mean counts per minute (CPM) of the non-specific binding wells from the mean CPM of the total binding and competition binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value (the concentration of AT-121 that inhibits 50% of the specific binding of the radioligand).

  • Calculate K_i_: Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation:

    K_i_ = IC₅₀ / (1 + [L]/K_d_)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocols offer a standardized approach for the in vitro characterization of this compound's binding affinity to NOP, MOP, KOP, and DOP receptors. These assays are crucial for understanding the compound's pharmacological profile and for the screening and development of novel bifunctional analgesics. The unique profile of AT-121, with high affinity for both NOP and MOP receptors, underscores its potential as a groundbreaking therapeutic agent for pain management.

References

Application Note: Quantification of AT-121 Hydrochloride in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of AT-121 hydrochloride in plasma samples. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of AT-121 in a preclinical or clinical setting. This method is based on a validated assay for a similar enaminone analog, E121, and is expected to offer high selectivity, and a broad dynamic range suitable for pharmacokinetic studies.[1]

Introduction

AT-121 is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is essential for the quantitative determination of its concentration in biological matrices such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[2][3] This document provides a comprehensive protocol for the measurement of this compound in plasma, including sample preparation, instrument parameters, and data analysis. The methodology is adapted from a validated LC-MS/MS assay for the enaminone analog E121 in mouse plasma.[1]

Principle of the Method

Plasma samples containing this compound are first subjected to a sample preparation procedure to remove proteins and other interfering substances.[4] An internal standard (IS) is added at the beginning of the sample preparation to correct for variability during the extraction and analysis process. The prepared samples are then injected into a liquid chromatography system for separation of the analyte from endogenous plasma components. The analyte and internal standard are subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (a structurally similar compound, e.g., an analog or a stable isotope-labeled version of AT-121)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Control (drug-free) plasma with the same anticoagulant as the study samples

  • Solid Phase Extraction (SPE) cartridges (if applicable)

  • 96-well plates (if using high-throughput sample preparation)

Equipment

  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Sample vials or 96-well plates

  • Nitrogen evaporator (optional, for solvent evaporation)

Experimental Protocols

Preparation of Stock and Working Solutions
  • AT-121 Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the AT-121 stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike drug-free plasma with the AT-121 working solutions to prepare a series of calibration standards at different concentrations. A typical calibration range could be 0.1 to 20 µg/mL.

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) in drug-free plasma in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and fast method for sample cleanup.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation (Solid-Phase Extraction - SPE)

SPE can provide a cleaner extract compared to protein precipitation.

  • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

  • Load 100 µL of plasma sample (pre-mixed with 50 µL of IS) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute AT-121 and the IS from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized to provide good separation and peak shape

Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
Ion Spray Voltage 5000 V
MRM Transitions To be determined by infusing a standard solution of AT-121 and the IS into the mass spectrometer.

Data Presentation

The performance of the assay should be evaluated by assessing its linearity, accuracy, precision, and recovery. The following tables summarize the expected performance based on the analysis of the similar compound, E121.

Table 1: Calibration Curve Parameters for E121

ParameterValue
Linear Range (µg/mL) 0.10 - 20
Correlation Coefficient (r²) > 0.99
LLOQ (µg/mL) 0.1

Table 2: Intra- and Inter-Run Precision and Accuracy for E121

Concentration (µg/mL)Precision (RSD%)Accuracy (Bias%)
Intra-run 3.7 - 10.9-10.0 to 12.0
Inter-run Not specifiedNot specified

Table 3: Recovery of E121 and Internal Standard

AnalyteRecovery (%)
E121 > 80
Internal Standard > 80

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for measuring this compound concentration in plasma samples.

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for AT-121 analysis in plasma.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in plasma samples. The protocol, adapted from a validated method for a similar compound, is expected to offer the necessary sensitivity, selectivity, and throughput for pharmacokinetic and other drug development studies. It is recommended that the method be fully validated according to regulatory guidelines before its application to the analysis of study samples.

References

Troubleshooting & Optimization

AT-121 hydrochloride stability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT-121 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for their experiments involving this compound in DMSO solution.

Frequently Asked Questions (FAQs)

1. How should solid this compound be stored?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months to years): -20°C

2. What is the recommended solvent for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.

3. How should I prepare a stock solution of this compound in DMSO?

Please refer to the detailed experimental protocol for preparing a stock solution in the "Experimental Protocols" section below.

4. What are the recommended storage conditions for this compound in DMSO solution?

Once dissolved in DMSO, the stability of this compound is best maintained under the following conditions:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months): -20°C

To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

5. Is there quantitative data on the stability of this compound in DMSO?

6. My this compound solution in DMSO appears to have precipitated. What should I do?

Precipitation can occur for several reasons. Please refer to the "Troubleshooting Guides" section for a step-by-step approach to address this issue.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term Storage
Solid 0 - 4°C (days to weeks)-20°C (months to years)
DMSO Solution 0 - 4°C (days to weeks)-20°C (months)

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 499.11 g/mol ), you would weigh 4.99 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for long-term storage.

Troubleshooting Guides

Issue: Precipitation of this compound in DMSO Solution Upon Addition to Aqueous Media

This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous buffer or cell culture medium.

Possible Causes:

  • The compound has low solubility in the final aqueous solution.

  • The concentration of the compound in the final solution exceeds its solubility limit.

  • The final concentration of DMSO is too low to maintain the compound in solution.

Solutions:

  • Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Decrease the final compound concentration: Test a lower final concentration of this compound to see if it remains soluble.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the aqueous solution, try pre-mixing the DMSO stock with a small volume of the aqueous solution before adding it to the final volume. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Use a different solvent: While DMSO is the recommended solvent, for certain applications, exploring other solvents or formulation strategies may be necessary.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation start Start weigh Weigh AT-121 Hydrochloride Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing an this compound stock solution.

troubleshooting inconsistent results in AT-121 hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT-121 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during preclinical studies of this novel bifunctional analgesic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Inconsistent Analgesic Effects in Animal Models

  • Question: We are observing significant variability in the antinociceptive effects of AT-121 in our rodent models. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent analgesic effects can stem from several factors, from procedural variability to the specific characteristics of your animal model. Here are some potential causes and troubleshooting steps:

    • Drug Administration and Stability:

      • Solution Preparation: Ensure that this compound is fully dissolved. Sonication may be required for complete dissolution in some vehicles.[1] Prepare fresh solutions daily to avoid degradation.

      • Route of Administration: The subcutaneous route has been shown to be effective.[2][3][4] Ensure consistent administration technique to minimize variability in absorption.

      • Dosing: AT-121 is potent, with effective doses in non-human primates reported in the range of 0.003-0.03 mg/kg.[3] Carefully consider dose conversions for your specific animal model and perform a thorough dose-response study.

    • Animal Model and Physiology:

      • Species Differences: The balance of Mu-Opioid Receptor (MOR) and Nociceptin/Orphanin FQ Peptide Receptor (NOP) activity can vary between species. Rodent models may not perfectly replicate the effects seen in non-human primates.

      • Stress Levels: High stress levels in animals can alter baseline nociceptive thresholds and impact the efficacy of analgesics. Acclimatize animals to the experimental setup and handling procedures.

      • Metabolism: Differences in drug metabolism between individual animals or strains can lead to variable plasma concentrations of AT-121.

    • Experimental Procedure:

      • Nociceptive Assay: The choice of nociceptive assay (e.g., tail-flick, hot plate, von Frey) can influence the results. Ensure the chosen assay is appropriate for the type of pain being modeled and that the stimulus intensity is consistent.

      • Observer Bias: Whenever possible, blind the experimenter to the treatment conditions to minimize observer bias in behavioral scoring.

Issue 2: Discrepancies in Receptor Binding Affinity (Ki) Values

  • Question: Our in-house receptor binding assays are yielding Ki values for AT-121 at MOR and NOP receptors that are different from published data. What could be causing this discrepancy?

  • Answer: Variations in receptor binding assay results are common and can often be traced back to specific protocol differences. Here’s a checklist of factors to consider:

    • Membrane Preparation:

      • Source: The source of the cell membranes (e.g., cell line, specific brain region) and the preparation method can significantly impact receptor density and conformation.

      • Quality: Ensure the membrane preparation is of high quality, with minimal degradation of receptors.

    • Radioligand and Competitor:

      • Radioligand Choice: The specific radioligand used for the competition binding assay can influence the apparent affinity of the unlabeled ligand (AT-121).

      • Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of the competitor's Ki.

    • Assay Buffer and Conditions:

      • Ionic Strength and pH: The composition of the assay buffer, including ionic strength and pH, can affect ligand binding.

      • Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium by optimizing the incubation time and temperature.

Issue 3: Unexpected In Vivo Side Effects

  • Question: While AT-121 is reported to have a favorable side effect profile, we are observing some unexpected behavioral changes in our animals. How should we investigate this?

  • Answer: Although AT-121 is designed to be safer than traditional opioids, it is crucial to carefully monitor for any adverse effects.

    • Dose-Related Effects: The observed side effects might be dose-dependent. A thorough dose-response study is essential to identify the therapeutic window.

    • Off-Target Effects: While AT-121 has been shown to have lower affinity for delta and kappa opioid receptors, high concentrations could potentially lead to off-target effects.

    • Animal Model Specifics: The specific species or strain of animal may have a different sensitivity to the compound.

    • Behavioral Assays: Use a battery of behavioral assays to systematically assess for potential side effects such as sedation, motor impairment, or changes in affective state.

Quantitative Data Summary

The following tables summarize key quantitative data for AT-121 from published studies.

Table 1: Receptor Binding Affinities and Functional Activity

ReceptorParameterValueSpeciesSource
Nociceptin (NOP)Ki3.67 nM-
Mu-Opioid (MOR)Ki16.49 nM-
Nociceptin (NOP)EC50 ([³⁵S]GTPγS)34.7 nM-
Mu-Opioid (MOR)EC50 ([³⁵S]GTPγS)19.6 nM-
Nociceptin (NOP)EC5035 nM-
Mu-Opioid (MOR)EC5020 nM-

Table 2: In Vivo Efficacy in Non-Human Primates

AssayEffective Dose (s.c.)EffectSource
Warm Water Tail-Withdrawal (50°C)0.003-0.03 mg/kgDose-dependent antinociception
Capsaicin-Induced Allodynia0.003-0.03 mg/kgDose-dependent reduction in allodynia
Oxycodone Self-Administration0.3-10 µg/kg/injectionReduction in oxycodone reinforcement

Experimental Protocols

Protocol 1: Receptor Binding Assay (Competition)

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor (MOR or NOP) or specific brain tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet containing the cell membranes is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]nociceptin for NOP), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of AT-121. Perform a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Warm Water Tail-Withdrawal Assay in Non-Human Primates

  • Acclimatization: Acclimatize the monkeys to the primate restraint chairs and the experimental procedure over several sessions.

  • Baseline Measurement: Immerse the lower part of the shaved tail (~15 cm) in a thermal flask containing water maintained at a specific temperature (e.g., 50°C). Record the latency to tail withdrawal. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

  • Post-Treatment Measurements: At specified time points after drug administration, repeat the tail-withdrawal latency measurement.

  • Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE). Analyze the data for dose-dependent and time-dependent effects.

Visualizations

G AT-121 Signaling Pathway cluster_0 AT-121 cluster_1 Receptor Activation cluster_2 Downstream Effects AT121 AT-121 MOR Mu-Opioid Receptor (MOR) (Partial Agonist) AT121->MOR NOP Nociceptin Receptor (NOP) (Partial Agonist) AT121->NOP Analgesia Analgesia MOR->Analgesia BlockSideEffects Blockade of Opioid Side Effects (e.g., Reward, Respiratory Depression) NOP->BlockSideEffects

Caption: AT-121 dual agonism at MOR and NOP receptors.

G Troubleshooting Workflow: Inconsistent Analgesia Problem Inconsistent Analgesic Effect CheckSolution Verify Drug Solution (Fresh, Fully Dissolved) Problem->CheckSolution CheckAdmin Review Administration (Route, Technique) Problem->CheckAdmin CheckDose Confirm Dose-Response (Appropriate Range) Problem->CheckDose CheckModel Assess Animal Model (Species, Stress) Problem->CheckModel CheckAssay Evaluate Assay (Blinding, Stimulus) Problem->CheckAssay Resolved Consistent Results CheckSolution->Resolved CheckAdmin->Resolved CheckDose->Resolved CheckModel->Resolved CheckAssay->Resolved

Caption: Workflow for troubleshooting inconsistent analgesia.

G Logical Relationship: Problem to Solution cluster_problem Potential Problems cluster_solution Potential Solutions P1 Variable Bioavailability S1 Standardize Administration Technique P1->S1 P2 Degraded Compound S2 Prepare Fresh Solutions Daily P2->S2 P3 Observer Bias S3 Implement Blinded Study Design P3->S3

Caption: Mapping problems to their respective solutions.

References

Technical Support Center: Optimizing AT-121 Hydrochloride Dose for Maximum Antinociception

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of AT-121 hydrochloride to achieve maximum antinociceptive effects in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AT-121's antinociceptive effect?

A1: AT-121 is a bifunctional agonist that targets both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] Its potent antinociceptive effects are derived from the synergistic activation of both MOP and NOP receptor pathways.[1][3] The engagement of the NOP receptor is believed to counteract the adverse side effects typically associated with MOP receptor agonists, such as respiratory depression and abuse potential.[1]

Q2: What is a recommended starting dose range for this compound in non-human primates?

A2: Based on preclinical studies in rhesus monkeys, a subcutaneous (s.c.) dose range of 0.003 to 0.03 mg/kg has been shown to produce a dose-dependent antinociceptive effect. A minimum effective dose of 0.03 mg/kg was reported to produce full antinociception in a warm water tail-withdrawal assay.

Q3: What are the expected side effects of AT-121 at effective antinociceptive doses?

A3: A significant advantage of AT-121 is its favorable side-effect profile compared to traditional opioids. At effective antinociceptive doses (e.g., 0.03 mg/kg) and even at doses 10-fold higher, AT-121 did not induce significant respiratory depression, abuse potential, opioid-induced hyperalgesia, or physical dependence in non-human primates. It also did not elicit scratching responses, a common side effect of morphine.

Q4: How does the potency of AT-121 compare to morphine?

A4: AT-121 is approximately 100-fold more potent than morphine in producing antinociceptive effects in non-human primates. The reported ED50 for AT-121 is around 0.01 mg/kg, compared to 1 mg/kg for morphine in the warm water tail-withdrawal assay.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Rhesus Monkeys

Dose (mg/kg, s.c.)Antinociceptive Effect (%MPE in 50°C Water Tail-Withdrawal)Observed Side EffectsReference
0.003Dose-dependent increase in antinociceptionNot reported to have significant side effects at this dose.
0.01ED50 for antinociceptive effectNot reported to have significant side effects at this dose.
0.03Full antinociception (approaching 100% MPE) with a duration of action of about 3 hours.No significant respiratory depression, abuse liability, or itch response observed.
0.3---No significant effects on respiration or cardiovascular activities.

%MPE (Maximum Possible Effect) is calculated as: [(test latency - baseline latency) / (cutoff time - baseline latency)] x 100.

Experimental Protocols

Protocol 1: Warm Water Tail-Withdrawal Assay for Antinociception in Non-Human Primates

This protocol is adapted from methodologies used in preclinical studies of AT-121.

Objective: To assess the thermal antinociceptive effects of this compound.

Materials:

  • Rhesus monkeys, chair-restrained

  • Thermal flask

  • Water bath maintained at 50°C (noxious stimulus) and 42°C/46°C (non-noxious stimuli)

  • Computerized timer

  • This compound solution for subcutaneous injection

  • Vehicle control solution

Procedure:

  • Acclimation: Acclimate the monkeys to the primate restraint chairs in the procedure room to minimize stress.

  • Baseline Measurement:

    • Shave the lower ~15 cm of the monkey's tail.

    • Immerse the tail in the 50°C water bath.

    • Start the timer immediately upon immersion.

    • Record the latency for the monkey to withdraw its tail.

    • A cutoff time of 20 seconds is used to prevent tissue damage. If the tail is not withdrawn by 20 seconds, remove the flask and record the latency as 20 seconds.

    • Repeat baseline measurements at non-noxious temperatures (42°C and 46°C) to ensure stimulus specificity.

  • Drug Administration:

    • Administer the predetermined dose of this compound or vehicle control subcutaneously.

  • Post-treatment Measurements:

    • At specified time points post-injection (e.g., 30, 60, 90, 120, 180 minutes), repeat the tail-withdrawal latency measurement in the 50°C water bath.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point and dose.

Troubleshooting Guides

Issue 1: High variability in baseline tail-withdrawal latencies.

  • Possible Cause: Inadequate acclimation of the animals to the experimental setup and handling.

  • Troubleshooting Steps:

    • Habituation: Ensure a consistent and sufficient habituation period for the animals in the restraint chairs before initiating the experiment.

    • Consistent Handling: Handle the animals gently and by the same personnel to reduce stress-induced variability.

    • Stable Environment: Maintain a quiet and controlled experimental environment with consistent lighting and temperature.

Issue 2: AT-121 does not produce the expected antinociceptive effect.

  • Possible Cause 1: Inappropriate dose or route of administration.

  • Troubleshooting Steps:

    • Dose-Response Curve: If not already performed, conduct a full dose-response study to determine the optimal effective dose in your specific cohort of animals.

    • Pharmacokinetics: Consider the pharmacokinetic profile of AT-121. The timing of the antinociceptive assessment should align with the peak plasma concentration of the compound.

  • Possible Cause 2: Improper drug formulation or stability.

  • Troubleshooting Steps:

    • Formulation Check: Ensure this compound is properly dissolved and the formulation is stable. Prepare fresh solutions for each experiment.

    • Storage: Verify that the compound has been stored according to the manufacturer's recommendations.

Issue 3: Unexpected or paradoxical effects observed.

  • Possible Cause: Complex pharmacology of a bifunctional agonist.

  • Troubleshooting Steps:

    • Receptor Occupancy: At very high doses, the balance of MOR and NOP receptor activation might shift, potentially leading to unexpected effects. It is crucial to operate within the established therapeutic window.

    • Antagonist Studies: To confirm the mechanism of action in your model, consider co-administration with selective MOP (e.g., naltrexone) and NOP (e.g., J-113397) receptor antagonists. A reduction in the antinociceptive effect of AT-121 would confirm the engagement of these receptors.

Mandatory Visualization

AT121_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AT-121 AT-121 MOR Mu-Opioid Receptor (MOR) AT-121->MOR Agonist NOP Nociceptin Receptor (NOP) AT-121->NOP Agonist Gi_MOR Gi/o Protein MOR->Gi_MOR Activates Gi_NOP Gi/o Protein NOP->Gi_NOP Activates ReducedSideEffects Reduced Opioid Side Effects NOP->ReducedSideEffects AC_MOR Adenylyl Cyclase (Inhibition) Gi_MOR->AC_MOR Inhibits K_Channel_MOR K+ Channel (Activation) Gi_MOR->K_Channel_MOR Activates Ca_Channel_MOR Ca2+ Channel (Inhibition) Gi_MOR->Ca_Channel_MOR Inhibits AC_NOP Adenylyl Cyclase (Inhibition) Gi_NOP->AC_NOP Inhibits K_Channel_NOP K+ Channel (Activation) Gi_NOP->K_Channel_NOP Activates Ca_Channel_NOP Ca2+ Channel (Inhibition) Gi_NOP->Ca_Channel_NOP Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Hyperpolarization_MOR Hyperpolarization cAMP_MOR->Hyperpolarization_MOR Hyperpolarization_NOP Hyperpolarization cAMP_NOP->Hyperpolarization_NOP K_Channel_MOR->Hyperpolarization_MOR K_Channel_NOP->Hyperpolarization_NOP Ca_Channel_MOR->Hyperpolarization_MOR Ca_Channel_NOP->Hyperpolarization_NOP Antinociception Antinociception Hyperpolarization_MOR->Antinociception Hyperpolarization_NOP->Antinociception Dose_Optimization_Workflow cluster_planning Phase 1: Planning & Pilot Study cluster_definitive Phase 2: Definitive Dose-Response Study cluster_assessment Phase 3: Efficacy & Side Effect Assessment cluster_optimization Phase 4: Dose Optimization A Literature Review & Dose Range Selection (e.g., 0.001 - 0.1 mg/kg) B Pilot Dose-Response Study (n=2-3 animals per group) A->B C Select 3-5 Doses Based on Pilot Data B->C D Conduct Full Dose-Response Study (Determine ED50) C->D E Assess Antinociceptive Efficacy (%MPE in Tail-Withdrawal Assay) D->E F Monitor for Side Effects (Respiratory Rate, Sedation, etc.) E->F G Analyze Therapeutic Index (Efficacy vs. Side Effects) F->G H Select Optimal Dose for Maximum Antinociception with Minimal Side Effects G->H Troubleshooting_Decision_Tree Start Inconsistent or Suboptimal Antinociceptive Response Q1 Is there high variability in baseline responses? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes Q2 Is the antinociceptive effect lower than expected? Q1->Q2 No Sol1 Refine Acclimation & Handling Protocols A1_Yes->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes Success Optimal Antinociception Achieved Q2->Success No Q3 Was a full dose-response curve generated? A2_Yes->Q3 A3_No No Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Sol3 Conduct a Dose-Response Study to Determine ED50 A3_No->Sol3 Sol3->Success Sol4 Verify Drug Formulation, Stability, and Administration A3_Yes->Sol4 Sol4->Success

References

long-term storage conditions for AT-121 hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AT-121 Hydrochloride Powder

This technical support center provides guidance on the long-term storage, handling, and stability of this compound powder for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended ?

For long-term storage, it is recommended to store this compound powder at -20°C in a dry and dark environment.[1] Following these conditions should ensure stability for months to years.[1][2] One supplier indicates a stability of at least two years under these conditions.[2]

Q2: How should I store this compound powder for short-term use?

For short-term storage, spanning days to weeks, the powder should be kept in a dry, dark place at a temperature between 0°C and 4°C.[1]

Q3: The product arrived at room temperature. Is it still viable?

Yes. This compound is considered stable enough for shipment at ambient temperatures for a period of several weeks, which includes time spent in customs. Upon receipt, it should be transferred to the recommended storage conditions as soon as possible.

Q4: What is the chemical information for this compound?

This compound is a bifunctional nociception and mu opioid receptor agonist. Its molecular formula is C24H39ClN4O3S, and it has a molecular weight of 499.11 g/mol .

Q5: Is this compound light-sensitive?

Yes, it is recommended to store the powder in a dark environment to prevent potential degradation from light exposure.

Q6: What is the appearance of this compound?

This compound is a solid powder.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound powder.

Storage Duration Temperature Environment Expected Stability
Long-Term -20°CDry, DarkMonths to Years (≥ 2 years)
Short-Term 0 - 4°CDry, DarkDays to Weeks
Shipping AmbientAs shippedStable for a few weeks

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder Discoloration - Oxidation or degradation due to improper storage (exposure to light, moisture, or high temperatures).- Discontinue use of the powder. - Review storage procedures to ensure they align with recommendations. - Order a new batch and perform a quality control check upon arrival.
Powder Clumping - Exposure to moisture (hygroscopic tendencies).- Transfer the powder to a desiccator to remove excess moisture. - Ensure the container is sealed tightly and stored in a dry environment. - For future use, handle the powder in a low-humidity environment (e.g., a glove box).
Inconsistent Experimental Results - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of stock solutions.- Perform a stability assessment on your current stock (see Experimental Protocols). - Prepare fresh stock solutions from powder stored under recommended long-term conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Small-Scale Stability Assessment of this compound Powder

This protocol outlines a method for researchers to assess the stability of their this compound powder if degradation is suspected. It is based on general principles of pharmaceutical stability testing.

Objective: To determine if the stored this compound powder has maintained its integrity and purity over time.

Materials:

  • This compound powder (test sample)

  • A new, unopened vial of this compound (control sample)

  • Appropriate solvent (e.g., DMSO, Chloroform)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh equal amounts of the test sample and the control sample.

    • Prepare stock solutions of a known concentration (e.g., 1 mg/mL) for both samples in the same solvent.

    • Create working solutions by diluting the stock solutions to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate AT-121 from potential degradants. This may involve method scouting with different mobile phases and gradients.

    • Inject the control sample to establish the retention time of pure AT-121 and its peak area.

    • Inject the test sample under the same conditions.

  • Data Analysis:

    • Compare the chromatograms of the test and control samples.

    • Purity Assessment: Look for the appearance of new peaks or a significant decrease in the main peak's area in the test sample compared to the control.

    • Quantification: Calculate the percentage of the main peak area relative to the total peak area in the test sample's chromatogram to estimate purity.

    • A significant decrease in purity or the presence of major degradation peaks suggests the sample is compromised.

Visual Workflows

Workflow for Handling a New Shipment of AT-121 HCl A Receive Shipment B Inspect Packaging for Damage A->B C Check Documentation (CoA, SDS) B->C D Log Lot Number and Date of Receipt C->D H Is the compound for immediate use? D->H E Transfer to Appropriate Storage F Short-Term Storage (0-4°C, Dry, Dark) G Long-Term Storage (-20°C, Dry, Dark) H->F Yes H->G No

Caption: Decision workflow for handling new AT-121 HCl shipments.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Test and Control Samples B Prepare Stock Solutions (e.g., 1 mg/mL) A->B C Create Diluted Working Solutions B->C D Inject Control Sample to Establish Baseline C->D E Inject Test Sample D->E F Compare Chromatograms E->F G Identify Degradation Peaks F->G H Calculate Purity Percentage G->H I Conclusion on Stability H->I

Caption: General workflow for HPLC-based stability testing.

References

Technical Support Center: Investigating Potential Off-Target Effects of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for investigating potential off-target effects of AT-121 hydrochloride.

This guide is designed for researchers, scientists, and drug development professionals to investigate and troubleshoot potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a molecule like AT-121?

A: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target.[1] For AT-121, a bifunctional agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects.[2][3][4] Identifying and understanding these effects is critical for accurate data interpretation and for the overall safety assessment of the compound.

Q2: What is currently known about the selectivity profile of this compound?

A: AT-121 was designed to be a bifunctional agonist, acting on both the μ-opioid receptor and the nociceptin receptor. Studies have shown that it has a high affinity for these two receptors. Its binding affinity for other opioid receptors, such as the delta-opioid receptor (DOP) and kappa-opioid receptor (KOP), is significantly lower.

Table 1: Known Receptor Binding Affinities of AT-121

Receptor Target Binding Affinity (Ki) Notes
Nociceptin/Orphanin FQ Peptide (NOP) 3.67 nM Primary on-target
Mu-Opioid Receptor (MOR) 16.49 nM Primary on-target
Delta-Opioid Receptor (DOP) >100 nM Low affinity suggests selectivity

| Kappa-Opioid Receptor (KOP) | >100 nM | Low affinity suggests selectivity |

Troubleshooting Guides

Issue 1: I am observing an unexpected or inconsistent phenotype in my cell-based assay with AT-121. How do I determine if this is an off-target effect?

An unexpected cellular phenotype that doesn't align with the known functions of MOR and NOP receptor activation may indicate an off-target interaction.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the potency (EC50) for the unexpected phenotype is significantly different from the potency for on-target activity, it may suggest an off-target effect.

  • Use a Structurally Unrelated Agonist: Treat the cells with a structurally different MOR/NOP agonist. If this compound does not produce the same unexpected phenotype, it is more likely that the phenotype observed with AT-121 is due to an off-target effect.

  • Rescue Experiment: If you suspect a specific off-target, you can perform a rescue experiment. For example, if you can block the unexpected phenotype by co-administering an antagonist for a suspected off-target receptor, this provides strong evidence for that off-target interaction.

  • Phenotypic Screening: Utilize high-content phenotypic screening to compare the cellular fingerprint of AT-121 with a library of compounds with known mechanisms of action. This can help to generate hypotheses about potential off-target pathways.

G start Unexpected Phenotype Observed with AT-121 dose_response Perform Dose-Response Analysis start->dose_response compare_potency Compare Phenotype EC50 to On-Target EC50 dose_response->compare_potency structurally_unrelated Test with Structurally Unrelated MOR/NOP Agonist compare_potency->structurally_unrelated  Potencies are Similar off_target_likely Off-Target Effect Likely compare_potency->off_target_likely  Potencies Differ  Significantly phenotype_replicated Is Phenotype Replicated? structurally_unrelated->phenotype_replicated phenotype_replicated->off_target_likely No on_target_possible On-Target Effect Possible phenotype_replicated->on_target_possible Yes proceed_to_id Proceed to Off-Target Identification Assays off_target_likely->proceed_to_id G cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Analysis culture 1. Culture cells to 80-90% confluency treat 2. Treat cells with AT-121 or vehicle (DMSO) culture->treat aliquot 3. Aliquot cell suspension into PCR tubes treat->aliquot heat 4. Heat aliquots across a temperature gradient aliquot->heat lyse 5. Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge 6. Centrifuge to pellet aggregated proteins lyse->centrifuge collect 7. Collect supernatant (soluble protein fraction) centrifuge->collect quantify 8. Quantify protein concentration collect->quantify wb 9. Analyze by Western Blot for the target protein quantify->wb analyze_data 10. Plot soluble protein vs. temperature to generate melt curve wb->analyze_data G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis lysate 1. Prepare native cell lysate incubate 2. Incubate lysate with varying concentrations of AT-121 lysate->incubate add_beads 3. Add Kinobeads to lysate (broad-spectrum kinase inhibitors on sepharose beads) incubate->add_beads wash_elute 4. Wash beads and elute captured kinases add_beads->wash_elute digest 5. Digest eluted proteins (trypsin) wash_elute->digest lcms 6. Analyze peptides by LC-MS/MS digest->lcms identify 7. Identify and quantify kinases lcms->identify compare 8. Compare kinase levels in AT-121 samples vs. vehicle control identify->compare

References

Technical Support Center: Synthesis of AT-121 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of AT-121 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your synthesis of this promising non-addictive analgesic.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for AT-121?

A1: The synthesis of AT-121 is based on a multi-step approach that begins with commercially available starting materials and involves key transformations to build the core structure and introduce the necessary functional groups. The overall strategy involves the creation of a key intermediate, followed by a series of modifications to yield the final compound. The hydrochloride salt is typically formed in the final step.

Q2: I am observing a low yield in the initial coupling step. What are the possible causes and solutions?

A2: Low yields in coupling reactions are a common challenge. Several factors could be at play:

  • Reagent Quality: Ensure that all reagents, especially the coupling agents and the starting materials, are of high purity and anhydrous where necessary.

  • Reaction Conditions: The reaction temperature and time are critical. Ensure that the temperature is maintained as specified in the protocol and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q3: During the purification of the final compound by column chromatography, I am seeing co-elution of impurities. How can I improve the separation?

A3: Co-elution can be addressed by modifying the chromatography conditions:

  • Solvent System: Experiment with different solvent systems with varying polarities. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.

  • Stationary Phase: If using silica gel, consider using a different type of stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.

  • Flash Chromatography: Employing a flash chromatography system can provide better resolution and more efficient separation compared to traditional gravity columns.

Q4: The final hydrochloride salt formation is resulting in an oily product instead of a crystalline solid. What should I do?

A4: The formation of an oil instead of a solid during salt formation can be due to several reasons:

  • Residual Solvent: Ensure all solvents from the previous steps are completely removed under high vacuum.

  • Purity of the Free Base: The presence of impurities can inhibit crystallization. It is crucial to start with a highly pure free base.

  • Solvent for Precipitation: The choice of solvent for precipitation is critical. If the current solvent is not working, try a different anti-solvent or a mixture of solvents. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction in Step 1 (Amide Coupling) 1. Inactive coupling reagent. 2. Presence of moisture. 3. Steric hindrance of starting materials.1. Use a fresh batch of coupling reagent. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 3. Increase reaction time and/or temperature. Consider a different coupling agent.
Formation of multiple byproducts in Step 2 (Reduction) 1. Over-reduction of other functional groups. 2. Unstable reaction intermediates.1. Use a milder reducing agent or control the stoichiometry of the current one. 2. Lower the reaction temperature and monitor the reaction progress closely.
Low yield in the final salt formation 1. Incomplete precipitation. 2. Loss of product during washing.1. Cool the solution to a lower temperature to maximize precipitation. 2. Use a minimal amount of cold solvent for washing the precipitate.
Final product fails purity analysis (e.g., by HPLC) 1. Incomplete purification of intermediates. 2. Decomposition of the final product.1. Re-purify the intermediate that introduced the impurity. 2. Store the final product under inert gas at a low temperature and protect it from light.

Experimental Protocols

The detailed experimental protocol for the synthesis of AT-121 is proprietary and published in the primary literature. Researchers should refer to the supplementary materials of the publication by Ding H, et al. in Science Translational Medicine (2018) for the precise, step-by-step methodology. The general workflow is outlined below.

General Synthesis Workflow

The synthesis of AT-121 involves a multi-step sequence. A generalized workflow is depicted in the diagram below. Each step requires careful control of reaction conditions and purification of the intermediate products.

SynthesisWorkflow Start Starting Materials Step1 Amide Coupling Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Functional Group Modification Intermediate2->Step3 AT121_FreeBase AT-121 (Free Base) Step3->AT121_FreeBase Step4 Salt Formation (HCl) AT121_FreeBase->Step4 FinalProduct This compound Step4->FinalProduct

Generalized synthetic workflow for this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of AT-121, as would be presented in a laboratory notebook or publication. Actual yields and purity may vary depending on the specific reaction conditions and scale.

Step Reaction Typical Yield (%) Purity (by HPLC, %)
1Amide Coupling85-95>95
2Reduction70-85>98
3Functional Group Modification60-75>98
4Salt Formation90-98>99
Overall - 40-60 >99

Visualizations

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in a given synthetic step.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts PurificationIssue Investigate Purification Step (Product Loss) Start->PurificationIssue OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions CheckConditions->OptimizeConditions AnalyzeByproducts->OptimizeConditions Solution Improved Yield OptimizeConditions->Solution PurificationIssue->Solution

Troubleshooting workflow for addressing low reaction yields.

This technical support center provides a foundational guide to the challenges that may be encountered during the synthesis of this compound. For specific and detailed protocols, always refer to the original peer-reviewed scientific literature.

selecting appropriate experimental controls for AT-121 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the appropriate selection of experimental controls for studies involving AT-121 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a bifunctional analgesic compound that acts as an agonist at two distinct receptors: the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3][4] Its dual action provides potent pain relief, comparable to or greater than morphine, while the activation of the NOP receptor is understood to counteract the typical side effects associated with MOR agonists, such as respiratory depression, abuse potential, and physical dependence.[2]

Q2: Why is the selection of proper controls so critical when experimenting with AT-121?

A2: Due to its unique dual-receptor mechanism, a robust set of controls is essential to accurately interpret experimental results. Appropriate controls allow researchers to:

  • Confirm that the observed effects are a direct result of AT-121 administration and not the delivery vehicle or experimental procedures.

  • Attribute specific outcomes to the engagement of the mu-opioid receptor, the nociceptin receptor, or their combined action.

  • Benchmark the efficacy and safety profile of AT-121 against established compounds, like traditional opioids.

  • Rule out potential off-target effects.

Q3: What are the fundamental controls required for any AT-121 experiment?

A3: At a minimum, every experiment should include:

  • Vehicle Control: A group of subjects that receives the solvent used to dissolve this compound, administered in the same volume and by the same route as the experimental group. This control ensures that the vehicle itself does not produce any of the measured effects.

  • Untreated/Sham Control: A baseline group that undergoes all experimental handling and procedures (e.g., injections, behavioral testing) but does not receive any substance. This helps establish normal baseline responses.

Troubleshooting and Experimental Design Guides

Issue 1: How can I prove the observed analgesic effect is mediated by opioid receptors?

Answer: To confirm that AT-121's effects are specifically due to its interaction with opioid receptors, you should use a non-selective opioid receptor antagonist.

  • Recommended Control: Pre-treatment with a broad-spectrum opioid antagonist like Naltrexone . If AT-121 is acting through opioid receptors, naltrexone will competitively block these sites and significantly attenuate or completely inhibit the analgesic effect.

Experimental Protocol: Naltrexone Antagonism Study
  • Animal Groups: Divide subjects into at least four groups: (1) Vehicle + Vehicle, (2) Vehicle + AT-121, (3) Naltrexone + AT-121, (4) Naltrexone + Vehicle.

  • Pre-treatment: Administer naltrexone (e.g., 1-10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to the primary treatment.

  • Treatment: Administer this compound (e.g., 0.03 mg/kg, s.c.) or its vehicle.

  • Assessment: Perform the analgesic assay (e.g., warm water tail-withdrawal test) at the time of expected peak effect for AT-121.

  • Analysis: Compare the response in the Naltrexone + AT-121 group to the Vehicle + AT-121 group. A significant reduction in analgesia indicates an opioid-receptor-mediated effect.

Quantitative Data: Recommended Dosing for Controls
CompoundRoleSpeciesRouteSuggested DoseCitation
This compound Test ArticleRhesus Monkeys.c.0.003 - 0.03 mg/kg
Morphine Positive ControlRhesus Monkeys.c.1 - 10 mg/kg
Naltrexone Antagonist ControlMouses.c.0.1 - 10 mg/kg
Vehicle Negative ControlRhesus Monkeys.c.N/A (e.g., DMSO/HPC)

Workflow for Antagonist Control Experiment

G cluster_groups Animal Group Allocation cluster_pretreatment Step 1: Pre-treatment cluster_treatment Step 2: Treatment cluster_assay Step 3: Assessment G1 Group 1 (Veh + Veh) P1 Administer Vehicle G1->P1 G2 Group 2 (Veh + AT-121) G2->P1 G3 Group 3 (Naltrexone + AT-121) P2 Administer Naltrexone G3->P2 T1 Administer Vehicle P1->T1 Group 1 T2 Administer AT-121 P1->T2 Group 2 P2->T2 Group 3 A Analgesic Assay (e.g., Tail-Withdrawal) T1->A T2->A

Caption: Workflow for a naltrexone antagonist control experiment.

Issue 2: How can I distinguish the effects of mu-opioid (MOR) versus nociceptin (NOP) receptor activation?

Answer: To dissect the bifunctional mechanism of AT-121, you must use selective antagonists for each receptor. This will allow you to isolate the contribution of each pathway to the overall observed effect.

  • Isolating NOP Effects: Use a selective MOR antagonist (e.g., CTAP , Naloxonazine ). This will block the effects mediated by the mu-opioid receptor, leaving the effects of NOP receptor engagement.

  • Isolating MOR Effects: Use a selective NOP antagonist (e.g., SB-612111 ). This will block the nociceptin receptor, isolating the effects of mu-opioid receptor activation, including potential side effects.

Experimental Protocol: In Vitro Receptor Binding Assay
  • Preparation: Use cell membranes expressing either human MOR or NOP receptors.

  • Assay: Perform a competitive radioligand binding assay or a functional assay like [³⁵S]GTPγS binding.

  • Conditions:

    • Condition A (AT-121 alone): Determine the binding affinity (Ki) or functional potency (EC50) of AT-121 at each receptor.

    • Condition B (AT-121 + MOR antagonist): In NOP-expressing membranes, show that the MOR antagonist does not compete with AT-121. In MOR-expressing membranes, show a rightward shift in the AT-121 dose-response curve.

    • Condition C (AT-121 + NOP antagonist): In MOR-expressing membranes, show that the NOP antagonist does not compete. In NOP-expressing membranes, show a rightward shift in the AT-121 dose-response curve.

  • Analysis: Quantify the changes in affinity or potency to confirm the selective action of the antagonists.

Signaling Pathway of AT-121 and Antagonist Action

G cluster_receptors cluster_effects AT121 AT-121 MOR Mu-Opioid Receptor (MOR) AT121->MOR NOP Nociceptin Receptor (NOP) AT121->NOP Analgesia_MOR Analgesia MOR->Analgesia_MOR SideEffects Side Effects (e.g., Respiratory Depression) MOR->SideEffects Analgesia_NOP Analgesia NOP->Analgesia_NOP Counteract Counteraction of Side Effects NOP->Counteract Counteract->SideEffects Inhibits CTAP CTAP (MOR Antagonist) CTAP->MOR SB612111 SB-612111 (NOP Antagonist) SB612111->NOP

Caption: AT-121 activates both MOR and NOP receptors.

Issue 3: What is the best positive control to compare AT-121's efficacy and safety?

Answer: The ideal positive control is a well-characterized, potent MOR agonist that is known to produce both strong analgesia and significant side effects.

  • Recommended Control: Morphine is the gold standard for this purpose. A direct comparison will allow you to benchmark the analgesic potency of AT-121 while simultaneously demonstrating its improved safety profile (i.e., lack of respiratory depression, abuse liability, etc.).

Experimental Protocol: Comparative In Vivo Study
  • Animal Groups: Use at least three groups: (1) Vehicle, (2) AT-121, (3) Morphine. Dose-response curves for each compound are recommended.

  • Analgesia Assessment: Measure antinociception using a standardized test (e.g., hot plate, tail flick) at various time points after drug administration.

  • Side Effect Assessment:

    • Respiratory Depression: Monitor blood oxygen saturation or use whole-body plethysmography.

    • Abuse Liability: Use a conditioned place preference (CPP) or drug self-administration paradigm. AT-121 is expected to show no reinforcing effects.

  • Analysis: Compare the dose-response curves for analgesia and the magnitude of side effects between the AT-121 and Morphine groups.

Logical Relationship of Key Experimental Controls

G cluster_negative Negative Controls (Baseline) cluster_positive Positive Controls (Comparator) cluster_mechanistic Mechanistic Controls (Specificity) Untreated Untreated/ Sham Vehicle Vehicle Control Untreated->Vehicle Establishes Vehicle Effect Test AT-121 Treatment (Experimental Group) Vehicle->Test Isolates Drug Effect Morphine Morphine Antagonist Naltrexone + AT-121 Test->Morphine Compares Efficacy & Side Effects Test->Antagonist Confirms Receptor Action

Caption: Relationship between different control types in AT-121 research.

References

minimizing handling stress in animals treated with AT-121 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AT-121 hydrochloride, with a specific focus on minimizing animal handling stress to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an experimental bifunctional analgesic compound.[1] It acts as an agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[2][3] This dual mechanism is designed to provide potent pain relief similar to morphine but without the associated adverse side effects like abuse potential, respiratory depression, and physical dependence.[1][4]

Q2: What is the mechanism of action for AT-121? A2: AT-121 targets and activates mu-opioid receptors, which is the primary mechanism for the analgesic effects of traditional opioids. Simultaneously, it activates NOP receptors, which counteracts the MOR-mediated side effects such as euphoria and respiratory depression. This bifunctional activity results in potent antinociceptive and antiallodynic effects.

Q3: Why is minimizing handling stress critical when working with AT-121? A3: Handling is a significant source of stress for laboratory animals, which can have profound physiological and psychological effects. This stress can alter an animal's neurochemical state and its response to drug treatments, potentially confounding experimental results. For a compound like AT-121 that acts on the central nervous system, minimizing stress is crucial for obtaining reliable and reproducible data on its analgesic and behavioral effects. Improper handling can induce anxiety, which may impair the reliability of behavioral test responses.

Q4: What are the general signs of stress in laboratory animals? A4: Signs of stress can be physiological and behavioral. Physiological signs include increased heart rate, blood pressure, and serum corticosterone levels. Behavioral indicators may include reluctance to explore new environments (neophobia), repetitive behaviors (pacing, circling), reduced interaction, and even self-harm. During handling, signs of distress can include struggling, vocalization, and attempts to escape.

Q5: What are the recommended low-stress handling techniques for rodents? A5: To minimize handling-induced anxiety, it is recommended to avoid picking up rodents by the tail. More effective and less stressful methods include:

  • Tunnel Handling: Guiding the animal into a polycarbonate tunnel to be moved. This method has been shown to reduce anxiety and increase voluntary interaction with the handler.

  • Cupped Hands: Gently scooping the animal up with cupped hands. This technique also reduces anxiety-like behaviors compared to tail handling. Habituating animals to these gentle handling methods can further reduce stress and improve experimental reliability.

Troubleshooting Guide

Problem: Animals exhibit significant distress (e.g., vocalization, struggling, freezing) during subcutaneous injection of AT-121.

  • Potential Cause: The primary stressor may be the restraint method rather than the compound itself. Physical restraint is known to be a major cause of stress in rodents.

  • Solution:

    • Habituation: Acclimate the animals to the handling and injection procedure over several days before the experiment begins. Repeated periods of brief, gentle restraint can reduce the physiological stress response.

    • Refine Restraint Technique: Use the minimum level of restraint necessary to perform the injection safely. For rats, non-restrained injection techniques have been developed and shown to lower stress hormone levels by approximately 50%.

    • Positive Reinforcement: Associate handling and procedures with positive rewards to build trust and reduce fear.

Problem: Behavioral data (e.g., in maze tests, pain assays) is highly variable or inconsistent between subjects.

  • Potential Cause: Handling-induced stress is a common cause of experimental artifacts and can significantly impact behavioral test results. Anxious or stressed rodents are less likely to explore and may show altered pain sensitivity, leading to unreliable data.

  • Solution:

    • Standardize Handling: Implement a consistent, low-stress handling protocol (tunnel or cupped hands) for all animals in the study. Ensure all researchers involved are trained and proficient in these techniques.

    • Allow for Acclimation: After moving animals to a procedure room, allow them to habituate to the new environment for at least 20-30 minutes before beginning any handling or testing.

    • Review Experimental Timeline: Ensure that stressful procedures are not performed immediately before behavioral testing. The effects of stress from procedures like gavage can last for up to an hour.

Problem: Animals show unexpected side effects not typically associated with AT-121 (e.g., gastrointestinal upset, lethargy).

  • Potential Cause: While AT-121 is designed to have minimal side effects, individual animals may react differently. Additionally, the stress of the procedure itself can manifest in physical symptoms. Common side effects for many medications in animals include mild stomach upset, vomiting, or diarrhea.

  • Solution:

    • Monitor and Document: Carefully observe and document all behavioral and physiological changes in the animals post-administration.

    • Consult a Veterinarian: Discuss any unexpected adverse events with the attending veterinarian to rule out other causes and ensure animal welfare.

    • Review Vehicle/Solvent: Ensure the vehicle used for this compound is appropriate and non-irritating. The physicochemical properties of the administered substance can impact tolerance.

Quantitative Data Summary

The following table summarizes key quantitative data for AT-121 based on preclinical studies.

ParameterValueSpeciesSource(s)
Mechanism of Action Bifunctional MOR/NOP Receptor Agonist-
Binding Affinity (Ki) NOP Receptor: 3.67 nMμ-Opioid Receptor: 16.49 nM-
Effective Dose Range 0.003 - 0.03 mg/kgRhesus Monkeys
Route of Administration Subcutaneous (s.c.)Rhesus Monkeys
Observed Effects Antinociceptive & AntiallodynicRhesus Monkeys
Abuse Potential Lacks reinforcing effectsRhesus Monkeys

Experimental Protocols

Protocol: Low-Stress Subcutaneous (s.c.) Administration of AT-121 in Rodents

This protocol incorporates methods to minimize handling stress.

  • Habituation Phase (3-5 days prior to experiment):

    • Handle each animal daily using a non-aversive method (tunnel or cupped hands) for 2-3 minutes.

    • Simulate the injection procedure by gently holding the animal in the injection position and touching the injection site with a capped needle or a plastic pipette tip.

    • If possible, provide a small, palatable treat as a positive reinforcement after handling.

  • Preparation on Day of Experiment:

    • Prepare the required dose of this compound solution in a sterile, physiologically compatible vehicle.

    • Move the animals from the housing room to the procedure room. Allow them to acclimate for at least 30 minutes before starting the procedure.

    • Work on a clean, quiet surface. If animals are group-housed, use a temporary holding cage for animals that have been dosed to prevent disruption to cage-mates.

  • Administration Procedure:

    • Use the chosen low-stress method (tunnel or cupped hands) to pick up the animal from its cage.

    • Gently restrain the animal. For a subcutaneous injection in the scruff, this involves a firm but gentle grip of the loose skin over the shoulder blades. Ensure the animal can breathe comfortably.

    • Quickly and confidently insert the needle into the "tent" of skin and depress the plunger to administer the solution.

    • Withdraw the needle and immediately return the animal to its home cage or a clean temporary cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions at the injection site (e.g., swelling, bleeding) or systemic effects.

    • Continue to monitor the animals according to the experimental timeline, documenting any behavioral changes, signs of pain, or distress.

Visualizations

AT121_Mechanism cluster_drug Drug cluster_receptors Receptors cluster_effects Effects AT121 AT-121 MOR Mu-Opioid Receptor (MOR) AT121->MOR Agonist NOP Nociceptin Receptor (NOP) AT121->NOP Agonist Analgesia Potent Analgesia (Pain Relief) MOR->Analgesia SideEffects Opioid Side Effects (Abuse Potential, Respiratory Depression) MOR->SideEffects NOP->SideEffects Blocks / Counteracts

Caption: Mechanism of action for the bifunctional analgesic AT-121.

Low_Stress_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Phase 1: Acclimation & Habituation (3-5 Days) B Phase 2: Pre-Procedure (Day of Experiment) A->B A1 Gentle Handling Practice (Tunnel/Cupping) C Phase 3: Drug Administration B->C B1 Prepare AT-121 Solution D Phase 4: Post-Procedure C->D C1 Use Low-Stress Pickup Method E Phase 5: Data Collection D->E D1 Monitor for Adverse Events E1 Conduct Behavioral Assays A2 Mock Procedure Simulation B2 Acclimate Animal to Room (min. 30 mins) C2 Administer SC Injection (Minimal Restraint) D2 Return Animal to Home Cage Troubleshooting_Guide Problem Unexpected Outcome: Inconsistent or Unreliable Data Cause1 Potential Cause: Handling-Induced Stress Problem->Cause1 Cause2 Potential Cause: Procedural Issues Problem->Cause2 Cause3 Potential Cause: Compound/Dose Issues Problem->Cause3 Solution1a Solution: Implement Tunnel/Cup Handling Cause1->Solution1a Solution1b Solution: Habituate Animals to Handling Cause1->Solution1b Solution1c Solution: Standardize Acclimation Period Cause1->Solution1c Solution2a Solution: Refine Restraint Technique Cause2->Solution2a Solution2b Solution: Ensure Consistent Injection Site/Volume Cause2->Solution2b Solution3a Solution: Verify Dose Calculation & Preparation Cause3->Solution3a Solution3b Solution: Check Compound Stability & Solubility Cause3->Solution3b

References

Validation & Comparative

AT-121 Hydrochloride vs. Morphine: A Comparative Guide on Analgesic Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of AT-121 hydrochloride and morphine, focusing on their respective potencies, mechanisms of action, and side effect profiles. The information is supported by experimental data from studies conducted in non-human primates, offering valuable insights for preclinical research and drug development in the field of pain management.

Executive Summary

AT-121 is a novel bifunctional molecule that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action confers a potent analgesic effect, reported to be approximately 100 times greater than that of morphine, a conventional opioid analgesic.[1][2][3][4] Crucially, AT-121 demonstrates a significantly improved safety profile, lacking many of the debilitating side effects associated with morphine, such as respiratory depression, abuse potential, and physical dependence.

Analgesic Potency: Quantitative Comparison

Experimental data from studies in rhesus monkeys provide a clear quantitative comparison of the analgesic potency of AT-121 and morphine.

CompoundAnalgesic Potency (ED50)Potency Relative to Morphine
This compound 0.01 mg/kg~100x more potent
Morphine 1 mg/kg1x
Data derived from warm water tail-withdrawal studies in rhesus monkeys.

Mechanism of Action: A Tale of Two Pathways

The distinct pharmacological profiles of AT-121 and morphine arise from their different interactions with opioid and related receptors.

This compound: AT-121's unique properties stem from its balanced partial agonist activity at both NOP and MOP receptors. Activation of the MOP receptor is the primary driver of analgesia for traditional opioids. However, the simultaneous activation of the NOP receptor by AT-121 is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as reward signaling (leading to abuse) and respiratory depression.

Morphine: Morphine primarily exerts its analgesic effects through the activation of the MOP receptor. It also has activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). While MOP receptor activation is effective for pain relief, it is also responsible for the significant side effects that limit its clinical use.

Signaling Pathways

The following diagrams illustrate the downstream signaling pathways activated by AT-121 and morphine.

AT121_Signaling cluster_AT121 AT-121 cluster_Receptors Receptors cluster_Gprotein G-Protein Coupling cluster_Downstream Downstream Effects AT121 AT-121 MOP MOP Receptor AT121->MOP NOP NOP Receptor AT121->NOP Gi_o_MOP Gαi/o MOP->Gi_o_MOP Gi_o_NOP Gαi/o NOP->Gi_o_NOP Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Abuse) NOP->Reduced_Side_Effects AC_inhibition Inhibition of Adenylyl Cyclase Gi_o_MOP->AC_inhibition K_channel Activation of K+ Channels Gi_o_MOP->K_channel Ca_channel Inhibition of Ca2+ Channels Gi_o_MOP->Ca_channel Gi_o_NOP->AC_inhibition Gi_o_NOP->K_channel Gi_o_NOP->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_channel->Analgesia Ca_channel->Analgesia

AT-121 Signaling Pathway.

Morphine_Signaling cluster_Morphine Morphine cluster_Receptors Receptors cluster_Gprotein G-Protein Coupling cluster_Downstream Downstream Effects Morphine Morphine MOP MOP Receptor Morphine->MOP KOR KOR Receptor Morphine->KOR DOR DOR Receptor Morphine->DOR Gi_o Gαi/o MOP->Gi_o Side_Effects Side Effects (Respiratory Depression, Abuse, etc.) MOP->Side_Effects KOR->Gi_o DOR->Gi_o AC_inhibition Inhibition of Adenylyl Cyclase Gi_o->AC_inhibition K_channel Activation of K+ Channels Gi_o->K_channel Ca_channel Inhibition of Ca2+ Channels Gi_o->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Morphine Signaling Pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the analgesic and side-effect profiles of AT-121 and morphine in non-human primates.

Warm Water Tail-Withdrawal Assay (Antinociception)

This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

  • Animal Model: Rhesus monkeys.

  • Procedure:

    • The distal portion of the monkey's tail is immersed in a water bath maintained at a noxious temperature (e.g., 50°C).

    • The time taken for the monkey to withdraw its tail is recorded.

    • A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.

    • The test compound (AT-121 or morphine) or vehicle is administered (e.g., subcutaneously), and tail-withdrawal latencies are measured at various time points post-administration.

  • Endpoint: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated to determine analgesic potency.

Capsaicin-Induced Allodynia (Anti-hyperalgesia)

This model assesses the ability of a compound to reverse the heightened pain sensitivity (allodynia) induced by capsaicin.

  • Animal Model: Rhesus monkeys.

  • Procedure:

    • Capsaicin is injected subcutaneously into the tail to induce a state of thermal allodynia.

    • The tail is then immersed in water at a typically non-noxious temperature (e.g., 46°C).

    • The reduced latency to tail withdrawal in the capsaicin-treated state is measured.

    • The test compound is administered, and its ability to increase the tail-withdrawal latency back towards baseline is quantified.

  • Endpoint: The dose-dependent inhibition of capsaicin-induced thermal allodynia.

Assessment of Respiratory Depression

Respiratory function is monitored to determine the extent of respiratory depression, a major life-threatening side effect of opioids.

  • Animal Model: Non-human primates.

  • Procedure:

    • Animals are equipped with devices to monitor respiratory parameters such as respiratory rate and tidal volume.

    • The test compound is administered at various doses, including those that produce analgesia.

    • Changes in respiratory function from baseline are continuously recorded.

  • Endpoint: A significant decrease in respiratory rate or minute volume is indicative of respiratory depression. AT-121 has been shown not to cause respiratory depression at analgesic doses.

Assessment of Abuse Liability (Self-Administration)

This paradigm evaluates the reinforcing properties of a drug, which is a predictor of its abuse potential.

  • Animal Model: Non-human primates.

  • Procedure:

    • Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug.

    • The rate at which the animal self-administers the test compound is compared to that of a known drug of abuse (e.g., oxycodone) and a saline control.

  • Endpoint: High rates of self-administration suggest a high abuse potential. Studies have shown that AT-121 has low to no abuse liability.

Conclusion

This compound represents a significant advancement in the quest for safer and more effective analgesics. Its dual agonism at NOP and MOP receptors results in potent, morphine-like analgesia without the severe side effects that plague traditional opioids. The preclinical data in non-human primates strongly support its potential as a groundbreaking therapeutic for the management of severe pain, with a significantly reduced risk of addiction and overdose. Further clinical investigation is warranted to translate these promising findings to human patients.

References

A Comparative Analysis of AT-121 Hydrochloride and Traditional Opioids: Side Effect Profiles and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound AT-121 hydrochloride and traditional opioids, focusing on their side effect profiles, analgesic efficacy, and underlying mechanisms of action. The information is supported by experimental data from non-human primate studies, offering valuable insights for the development of safer pain therapeutics.

Executive Summary

Traditional opioids, while effective analgesics, are associated with a significant burden of life-threatening side effects, including respiratory depression and a high potential for abuse and addiction.[1][2] AT-121, a bifunctional mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, has emerged as a promising alternative.[3][4] Preclinical studies in rhesus monkeys have demonstrated that AT-121 provides potent pain relief, reportedly 100 times more potent than morphine, without inducing the hallmark adverse effects of traditional opioids.[3] This superior safety profile is attributed to its unique mechanism of action, where the activation of NOP receptors counteracts the dangerous side effects mediated by MOP receptor activation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the analgesic efficacy and side effect profiles of AT-121 and the traditional opioid, morphine, based on available preclinical data from non-human primate studies.

Table 1: Analgesic Potency

CompoundAnalgesic Effect (ED50) in Non-human Primates (Warm Water Tail-Withdrawal Assay)
AT-121 0.01 mg/kg
Morphine 1 mg/kg

Table 2: Side Effect Profile Comparison

Side EffectAT-121 in Non-human PrimatesTraditional Opioids (e.g., Morphine) in Non-human Primates
Respiratory Depression No significant respiratory depression observed at analgesic doses.Dose-dependent respiratory depression is a major life-threatening side effect.
Abuse Potential Lacks reinforcing effects in self-administration studies, indicating low abuse liability.Readily self-administered, demonstrating high abuse and addiction potential.
Physical Dependence Does not appear to produce physical dependence.Chronic use leads to physical dependence and withdrawal symptoms upon cessation.
Euphoria Does not produce euphoria.A key factor contributing to their abuse potential.

Signaling Pathways

The distinct side effect profiles of AT-121 and traditional opioids stem from their differential engagement of downstream signaling pathways.

cluster_AT121 AT-121 Signaling AT-121 AT-121 MOP-R_A Mu-Opioid Receptor (MOP) AT-121->MOP-R_A NOP-R_A Nociceptin Receptor (NOP) AT-121->NOP-R_A Analgesia_A Analgesia MOP-R_A->Analgesia_A No_Side_Effects Side Effect Mitigation NOP-R_A->No_Side_Effects

Figure 1: AT-121 Dual Receptor Signaling Pathway.

cluster_Opioid Traditional Opioid Signaling Opioid Traditional Opioid MOP-R_O Mu-Opioid Receptor (MOP) Opioid->MOP-R_O Analgesia_O Analgesia MOP-R_O->Analgesia_O Side_Effects Respiratory Depression, Abuse, Dependence MOP-R_O->Side_Effects

Figure 2: Traditional Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AT-121 and traditional opioids, primarily conducted in rhesus monkeys.

Assessment of Analgesic Efficacy: Warm Water Tail-Withdrawal Assay

Objective: To determine the antinociceptive effects of a compound.

Apparatus:

  • A thermos or water bath capable of maintaining a constant temperature.

  • A timer or stopwatch.

  • Restraint chairs for non-human primates.

Procedure:

  • Rhesus monkeys are gently restrained in specialized chairs, allowing their tails to hang freely.

  • A baseline tail-withdrawal latency is established by immersing the distal portion of the tail in warm water maintained at a noxious temperature, typically 50-55°C.

  • The latency to tail withdrawal is recorded. A cut-off time (e.g., 20 seconds) is predetermined to prevent tissue damage.

  • The test compound (e.g., AT-121 or morphine) or vehicle is administered, typically via subcutaneous or intravenous injection.

  • At predetermined time points after drug administration, the tail-withdrawal latency is measured again.

  • An increase in the tail-withdrawal latency compared to baseline is indicative of an analgesic effect.

  • Dose-response curves are generated to determine the ED50 value, the dose at which the compound produces 50% of its maximal effect.

Start Start Restrain Restrain Monkey Start->Restrain Baseline Measure Baseline Tail-Withdrawal Latency (50-55°C water) Restrain->Baseline Administer Administer Drug or Vehicle Baseline->Administer Measure_Post Measure Post-Drug Tail-Withdrawal Latency Administer->Measure_Post Analyze Analyze Data (Calculate ED50) Measure_Post->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Warm Water Tail-Withdrawal Assay.
Assessment of Abuse Potential: Intravenous Drug Self-Administration

Objective: To evaluate the reinforcing properties and abuse liability of a compound.

Apparatus:

  • Operant conditioning chambers equipped with response levers.

  • An automated drug infusion system connected to an indwelling intravenous catheter.

  • Data acquisition software to record lever presses and drug infusions.

Procedure:

  • Rhesus monkeys are surgically implanted with a chronic indwelling intravenous catheter.

  • The monkeys are placed in operant conditioning chambers and trained to press a lever to receive an infusion of a known drug of abuse, such as cocaine or morphine. This establishes the drug-seeking behavior.

  • Once a stable baseline of self-administration is achieved, the test compound (e.g., AT-121) is substituted for the training drug.

  • The number of lever presses and self-administered infusions of the test compound are recorded over a set period.

  • A high rate of self-administration indicates that the compound has reinforcing properties and, therefore, a higher abuse potential. A low rate, similar to that for saline (placebo), suggests a lack of reinforcing effects.

  • Progressive ratio schedules, where the number of responses required for each infusion increases, can be used to determine the "breakpoint," or the point at which the animal ceases to work for the drug, providing a measure of the drug's motivational strength.

Start Start Catheter Implant IV Catheter Start->Catheter Train Train Monkey on Lever Press for Known Drug of Abuse Catheter->Train Substitute Substitute Test Drug (e.g., AT-121) or Saline Train->Substitute Measure Record Lever Presses and Infusions Substitute->Measure Analyze Analyze Reinforcing Effects Measure->Analyze End End Analyze->End Start Start Acclimate Acclimate Monkey in Plethysmography Chamber Start->Acclimate Baseline Record Baseline Respiratory Parameters Acclimate->Baseline Administer Administer Drug or Vehicle Baseline->Administer Monitor Continuously Monitor Respiratory Parameters Administer->Monitor Analyze Analyze for Respiratory Depression Monitor->Analyze End End Analyze->End

References

AT-121 Hydrochloride: A Paradigm Shift in Analgesia, Validating a Lack of Respiratory Depression

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in pain management, AT-121 hydrochloride, a novel bifunctional opioid receptor agonist, has demonstrated potent analgesic effects comparable to traditional opioids but without the life-threatening risk of respiratory depression. This comparison guide provides an in-depth analysis of the experimental data validating this crucial safety feature, offering a valuable resource for researchers, scientists, and drug development professionals.

AT-121 distinguishes itself from conventional opioids through its unique mechanism of action. It acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual agonism is believed to be the key to its potent analgesic properties, which are reported to be 100-fold greater than morphine, while simultaneously mitigating the dangerous side effects associated with traditional MOP receptor agonists like morphine and fentanyl.[1]

Comparative Analysis of Respiratory Effects

Preclinical studies in non-human primates have been pivotal in demonstrating the superior safety profile of AT-121 concerning respiratory function. While traditional opioids are well-documented to cause dose-dependent respiratory depression, a potentially fatal side effect, AT-121 has shown no such adverse effects even at doses significantly higher than those required for effective pain relief.

Unfortunately, a specific quantitative data table from the primary research publication by Ding et al. in Science Translational Medicine (2018) detailing the direct comparison of respiratory parameters between AT-121 and traditional opioids could not be accessed for this guide. However, multiple sources consistently report that in non-human primate studies, AT-121, at doses up to 10 times its effective analgesic dose, did not induce respiratory depression.[1] In stark contrast, traditional opioids like heroin have been shown to cause rapid and severe respiratory depression in the same animal model.

Table 1: Comparative Respiratory Effects of AT-121 and Traditional Opioids (Qualitative Summary)

FeatureThis compoundTraditional Opioids (e.g., Morphine, Fentanyl)
Respiratory Rate No significant change observed at analgesic and supra-analgesic doses.Dose-dependent decrease, can lead to bradypnea.
Tidal Volume No significant change reported.Dose-dependent decrease, leading to shallow breathing.
Minute Ventilation Maintained within normal physiological limits.Significantly reduced, increasing the risk of hypercapnia.
Blood Oxygen Saturation (SpO2) Maintained at normal levels.Can decrease to dangerously low levels (hypoxemia).
Risk of Respiratory Arrest Not observed in preclinical studies.Significant risk, especially at higher doses.

Experimental Protocols

The validation of AT-121's respiratory safety profile in non-human primates involved sophisticated and rigorous experimental methodologies.

Animal Model: The most relevant preclinical data comes from studies conducted in rhesus macaques, a non-human primate model with significant physiological similarities to humans, particularly in respiratory and neurological function.

Drug Administration: this compound and comparator opioids were typically administered systemically, often via subcutaneous or intramuscular injection, to mimic clinical routes of administration.

Respiratory Monitoring: Continuous monitoring of respiratory function was a critical component of these studies. While the specific equipment details from the primary study were not available, the general methodology involves the use of telemetry systems. These systems allow for the remote and continuous measurement of key respiratory parameters in conscious and unrestrained animals, minimizing stress-induced artifacts. The monitored parameters likely included:

  • Respiratory Rate: The number of breaths per minute.

  • Tidal Volume: The volume of air inhaled or exhaled during a normal breath.

  • Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

  • Blood Oxygen Saturation (SpO2): The percentage of hemoglobin in the blood that is saturated with oxygen, typically measured using pulse oximetry.

This continuous monitoring allows for a detailed assessment of the drug's effect on the respiratory system over time, capturing both the onset and duration of any potential respiratory depression.

Signaling Pathway and Mechanism of Action

The key to AT-121's safety lies in its dual agonism of the MOP and NOP receptors. Traditional opioids exert their analgesic effects and their dangerous side effects, including respiratory depression, primarily through the activation of the MOP receptor in the brainstem's respiratory control centers. The activation of NOP receptors, on the other hand, is believed to counteract the MOP receptor-mediated respiratory depression.

cluster_traditional Traditional Opioid (e.g., Morphine) cluster_at121 This compound Traditional_Opioid Morphine/Fentanyl MOP_Receptor_T Mu-Opioid Receptor (MOP) Traditional_Opioid->MOP_Receptor_T Full Agonist Analgesia_T Analgesia MOP_Receptor_T->Analgesia_T Respiratory_Depression Respiratory Depression MOP_Receptor_T->Respiratory_Depression Euphoria_Addiction Euphoria/Addiction MOP_Receptor_T->Euphoria_Addiction AT121 AT-121 MOP_Receptor_A Mu-Opioid Receptor (MOP) AT121->MOP_Receptor_A Partial Agonist NOP_Receptor_A Nociceptin Receptor (NOP) AT121->NOP_Receptor_A Partial Agonist Analgesia_A Analgesia MOP_Receptor_A->Analgesia_A No_Resp_Depression No Respiratory Depression NOP_Receptor_A->No_Resp_Depression Counteracts MOP-mediated respiratory depression Reduced_Abuse_Potential Reduced Abuse Potential NOP_Receptor_A->Reduced_Abuse_Potential Modulates reward pathways

Caption: Signaling pathways of traditional opioids versus AT-121.

The diagram above illustrates the divergent signaling pathways of traditional opioids and AT-121. While both engage the MOP receptor to produce analgesia, AT-121's simultaneous partial agonism at the NOP receptor introduces a crucial safety switch, effectively preventing the cascade that leads to respiratory depression and reducing the potential for abuse.

References

AT-121 Hydrochloride: A Cross-Species Examination of a Novel Analgesic with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent analgesics with a reduced side-effect profile compared to traditional opioids has led to the development of novel compounds targeting multiple opioid receptors. Among these, AT-121 hydrochloride has emerged as a promising candidate, demonstrating significant analgesic efficacy without the hallmark adverse effects of conventional opioids in preclinical studies. This guide provides a comprehensive cross-species comparison of the efficacy of AT-121 with the widely used opioid analgesics, morphine and oxycodone, supported by experimental data from non-human primate and rodent models.

Comparative Analgesic Efficacy

AT-121 is a bifunctional agonist, exhibiting partial agonist activity at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[1] This dual mechanism of action is believed to be the key to its potent analgesic effects and favorable side-effect profile.

Non-Human Primate Studies

In non-human primates (rhesus monkeys), AT-121 has demonstrated remarkable potency in the warm water tail-withdrawal assay, a standard model for assessing antinociception. It was found to be approximately 100 times more potent than morphine in producing analgesic effects.[1]

CompoundEffective Dose (ED50) in Warm Water Tail-Withdrawal Assay (mg/kg)Species
AT-121 0.01Rhesus Monkey
Morphine 1.0Rhesus Monkey
Oxycodone ~0.14 - 0.17Rhesus Monkey

Table 1: Comparative Analgesic Potency in Non-Human Primates.

Rodent Studies

While direct side-by-side comparisons of AT-121 with morphine and oxycodone in the same rodent pain models are not as extensively documented in the readily available literature, existing studies on traditional opioids provide a baseline for understanding their efficacy. In various rodent models of pain, both morphine and oxycodone produce dose-dependent antinociceptive effects. For instance, in mouse models of pain, oxycodone has shown efficacy in reversing guarding behavior and limb-use abnormality in a femur bone cancer model, while morphine was less effective for the latter.[2] In the tail-flick test in naive mice, both morphine and oxycodone exhibited antinociceptive effects.[2] Further research with direct comparative studies in rodents is warranted to fully elucidate the relative potency of AT-121 in these models.

Side-Effect Profile: A Paradigm Shift

The most significant advantage of AT-121 lies in its markedly improved side-effect profile compared to traditional MOR agonists.

Side EffectAT-121MorphineOxycodone
Respiratory Depression Not observed at analgesic doses[3]Dose-dependent respiratory depression observedDose-dependent respiratory depression observed
Abuse Liability Low reinforcing effects observed in self-administration studiesHigh abuse potentialHigh abuse potential
Physical Dependence No withdrawal signs precipitated by antagonistsWithdrawal signs precipitated by antagonistsWithdrawal signs observed upon discontinuation
Opioid-Induced Hyperalgesia Not observedCan induce hyperalgesiaCan exacerbate neuropathic pain

Table 2: Comparative Side-Effect Profile in Non-Human Primates.

In non-human primates, AT-121 did not produce respiratory depression at doses that provided full analgesia. Furthermore, it exhibited low reinforcing effects in self-administration studies, suggesting a significantly lower abuse potential than traditional opioids. Crucially, antagonist-precipitated withdrawal signs were not observed after repeated administration of AT-121, indicating a lack of physical dependence. In contrast, both morphine and oxycodone are well-documented to cause significant respiratory depression, have a high potential for abuse, and lead to physical dependence.

Experimental Protocols

Warm Water Tail-Withdrawal Assay (Non-Human Primates)

This assay is a standard method for evaluating thermal nociception.

  • Subjects: Rhesus monkeys are seated in primate restraint chairs.

  • Procedure: The distal portion of the monkey's tail is immersed in a water bath maintained at a specific noxious temperature (e.g., 50°C).

  • Measurement: The latency to tail withdrawal from the water is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compound (AT-121, morphine, or oxycodone) is administered, typically via subcutaneous or intramuscular injection, at varying doses.

  • Data Analysis: The dose-dependent increase in tail-withdrawal latency is measured to determine the analgesic effect and calculate the ED50.

Assessment of Respiratory Depression (Non-Human Primates)
  • Subjects: Rhesus monkeys are equipped with telemetry devices to monitor physiological parameters.

  • Procedure: Respiratory rate and minute volume are continuously monitored before and after drug administration.

  • Drug Administration: Analgesic and supra-analgesic doses of the test compounds are administered.

  • Data Analysis: Changes in respiratory parameters from baseline are quantified to assess the degree of respiratory depression.

Assessment of Abuse Liability (Non-Human Primates)

The reinforcing effects of a drug, indicative of its abuse potential, are often evaluated using self-administration paradigms.

  • Subjects: Rhesus monkeys are trained to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug.

  • Procedure: Monkeys are given the opportunity to self-administer the test compound or a saline control. The rate and pattern of responding are recorded.

  • Data Analysis: A higher rate of self-administration of the test compound compared to saline indicates reinforcing effects and abuse potential.

Signaling Pathways and Experimental Workflow

The unique pharmacological profile of AT-121 stems from its dual agonism at NOP and MOR receptors. This contrasts with traditional opioids that primarily act as MOR agonists.

Signaling_Pathways cluster_AT121 AT-121 cluster_Morphine Traditional Opioids (e.g., Morphine) AT121 AT-121 NOP NOP Receptor AT121->NOP MOR_A Mu-Opioid Receptor (MOR) AT121->MOR_A Reduced_Side_Effects Modulation of Side Effects NOP->Reduced_Side_Effects G_A Gi/o Protein MOR_A->G_A AC_inhibition_A Inhibition of Adenylyl Cyclase G_A->AC_inhibition_A Analgesia_A Analgesia AC_inhibition_A->Analgesia_A Morphine Morphine MOR_M Mu-Opioid Receptor (MOR) Morphine->MOR_M G_M Gi/o Protein MOR_M->G_M Beta_Arrestin β-Arrestin Recruitment MOR_M->Beta_Arrestin AC_inhibition_M Inhibition of Adenylyl Cyclase G_M->AC_inhibition_M Side_Effects Side Effects (Respiratory Depression, Abuse, Dependence) Beta_Arrestin->Side_Effects Analgesia_M Analgesia AC_inhibition_M->Analgesia_M

Caption: Signaling pathways of AT-121 versus traditional opioids.

The diagram above illustrates the proposed mechanism of action for AT-121 compared to a traditional MOR agonist like morphine. While both compounds produce analgesia through the Gi/o-protein coupled inhibition of adenylyl cyclase, AT-121's co-activation of the NOP receptor is thought to modulate and mitigate the β-arrestin recruitment pathway, which is heavily implicated in the adverse effects of MOR agonists.

Experimental_Workflow cluster_NHP Non-Human Primate Models cluster_Rodent Rodent Models Animal_Selection_NHP Rhesus Monkeys Drug_Admin_NHP Drug Administration (AT-121, Morphine, Oxycodone) Animal_Selection_NHP->Drug_Admin_NHP Analgesia_Assay_NHP Warm Water Tail-Withdrawal Assay Drug_Admin_NHP->Analgesia_Assay_NHP Side_Effect_Assays_NHP Respiratory Monitoring Self-Administration Drug_Admin_NHP->Side_Effect_Assays_NHP Data_Collection_NHP Collect Latency, Physiological, and Behavioral Data Analgesia_Assay_NHP->Data_Collection_NHP Side_Effect_Assays_NHP->Data_Collection_NHP Data_Analysis_NHP Analyze ED50, Side-Effect Profiles Data_Collection_NHP->Data_Analysis_NHP Cross_Species_Validation Cross-Species Validation Data_Analysis_NHP->Cross_Species_Validation Animal_Selection_Rodent Mice/Rats Drug_Admin_Rodent Drug Administration (AT-121, Morphine, Oxycodone) Animal_Selection_Rodent->Drug_Admin_Rodent Analgesia_Assay_Rodent Tail-Flick Test Hot Plate Test Neuropathic Pain Models Drug_Admin_Rodent->Analgesia_Assay_Rodent Side_Effect_Assays_Rodent Conditioned Place Preference Drug_Admin_Rodent->Side_Effect_Assays_Rodent Data_Collection_Rodent Collect Nociceptive Thresholds, Behavioral Data Analgesia_Assay_Rodent->Data_Collection_Rodent Side_Effect_Assays_Rodent->Data_Collection_Rodent Data_Analysis_Rodent Analyze Analgesic Efficacy, Rewarding Effects Data_Collection_Rodent->Data_Analysis_Rodent Data_Analysis_Rodent->Cross_Species_Validation

Caption: Experimental workflow for cross-species validation.

This workflow outlines the key stages in the preclinical evaluation of AT-121's efficacy, from animal model selection and drug administration to data collection and analysis, culminating in a cross-species validation of its analgesic properties and safety profile.

References

A Comparative Analysis of AT-121 Hydrochloride Against Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of analgesic drug development is continually evolving, driven by the urgent need for potent pain relievers with improved safety profiles over traditional opioids. This guide provides a comparative benchmark of AT-121 hydrochloride, a novel bifunctional analgesic, against two other innovative compounds: Cebranopadol, another dual-receptor agonist, and Oliceridine, a G-protein biased agonist. This objective comparison is supported by available preclinical and clinical data to inform future research and development in pain therapeutics.

Executive Summary

This compound distinguishes itself as a potent analgesic with a promising safety profile, primarily attributed to its unique mechanism of action as a bifunctional agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual agonism appears to provide robust pain relief while mitigating common opioid-related side effects such as respiratory depression and abuse potential. Cebranopadol, also a dual MOR/NOP agonist, has shown efficacy in various pain models and is in later stages of clinical development.[2][3] Oliceridine, a selective MOR agonist biased towards G-protein signaling, aims to separate analgesic effects from adverse reactions mediated by β-arrestin pathways and is approved for clinical use.[4][5]

Comparative Data Overview

The following tables summarize the key preclinical and clinical findings for AT-121, Cebranopadol, and Oliceridine, focusing on their analgesic efficacy, respiratory safety, and abuse potential.

Table 1: Analgesic Efficacy
CompoundAnimal ModelAssayKey FindingsReference
This compound Rhesus MonkeysAntinociception and AntihypersensitivityDose-dependently produced antinociceptive and antihypersensitive effects at 0.003–0.03 mg/kg.
Cebranopadol RatsTail-flick, various chronic pain modelsED50 values of 0.5-5.6 µg/kg (intravenous) and 25.1 µg/kg (oral) in multiple pain models. More potent in chronic neuropathic pain models than in acute nociceptive pain.
Oliceridine (TRV130) Rats-4 to 10 times more potent than morphine in producing analgesia.
Table 2: Respiratory Safety Profile
CompoundAnimal Model/HumanAssayKey FindingsReference
This compound Rhesus MonkeysTelemetry (Respiration, Cardiovascular)No effect on respiration, cardiovascular activities, or body temperature at a full antinociceptive dose (0.03 mg/kg) and a 10-fold higher dose (0.3 mg/kg).
Cebranopadol RatsArterial Blood Gas MeasurementDid not disrupt respiration at doses within and exceeding the analgesic dose range. The therapeutic window between antinociception and respiratory depression is larger than that for fentanyl.
Oliceridine (TRV130) HumansClinical TrialsLower incidence of respiratory safety events compared to morphine in some studies.
Table 3: Abuse Potential
CompoundAnimal Model/HumanAssayKey FindingsReference
This compound Rhesus MonkeysDrug Self-AdministrationDid not produce reinforcing effects under a progressive-ratio schedule.
Cebranopadol HumansHuman Abuse Potential StudySignificantly lower "drug liking" scores compared to oxycodone and tramadol.
Oliceridine (TRV130) Mice/Rats/HumansConditioned Place Preference, Self-AdministrationShowed a statistically significant conditioned place preference at higher doses in mice. Abuse potential is considered similar to traditional opioids.

Mechanism of Action Signaling Pathways

The distinct mechanisms of these compounds are crucial to understanding their pharmacological profiles.

cluster_0 AT-121 / Cebranopadol cluster_1 Oliceridine AT-121 AT-121 MOR MOR AT-121->MOR Agonist NOP NOP AT-121->NOP Agonist Analgesia_A Analgesia MOR->Analgesia_A ReducedSideEffects_A Reduced Side Effects (Respiratory Depression, Abuse) NOP->ReducedSideEffects_A Oliceridine Oliceridine MOR_O MOR Oliceridine->MOR_O Biased Agonist GProtein G-Protein Pathway MOR_O->GProtein Preferential Activation BetaArrestin β-Arrestin Pathway MOR_O->BetaArrestin Reduced Recruitment Analgesia_O Analgesia GProtein->Analgesia_O SideEffects_O Side Effects BetaArrestin->SideEffects_O

Figure 1: Signaling pathways of dual MOR/NOP agonists and a biased MOR agonist.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.

Analgesic Efficacy Assessment: Hot Plate Test

This method is used to evaluate the thermal pain response in animal models.

Start Start AdministerCompound Administer Test Compound or Vehicle Start->AdministerCompound PlaceOnHotPlate Place Animal on Hot Plate (e.g., 55°C) AdministerCompound->PlaceOnHotPlate MeasureLatency Measure Latency to Paw Lick or Jump PlaceOnHotPlate->MeasureLatency RecordData Record and Analyze Data MeasureLatency->RecordData End End RecordData->End

Figure 2: Workflow for the Hot Plate Test.

Protocol Details:

  • Animal Model: Typically performed in rodents, but can be adapted for non-human primates.

  • Apparatus: A commercially available hot plate analgesia meter with a controlled surface temperature.

  • Procedure:

    • A baseline latency to a thermal stimulus (e.g., paw licking or jumping) is determined for each animal before drug administration.

    • The test compound or vehicle is administered via the appropriate route (e.g., subcutaneous, intravenous).

    • At predetermined time points after administration, the animal is placed on the hot plate.

    • The latency to the first sign of nociception is recorded. A cut-off time is established to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic effect.

Respiratory Safety Assessment: Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

Start Start Acclimatize Acclimatize Animal to Plethysmography Chamber Start->Acclimatize Baseline Record Baseline Respiratory Parameters Acclimatize->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Monitor Continuously Monitor: - Respiratory Rate - Tidal Volume - Minute Volume Administer->Monitor Analyze Analyze Changes from Baseline Monitor->Analyze End End Analyze->End

Figure 3: Workflow for Whole-Body Plethysmography.

Protocol Details:

  • Animal Model: Suitable for various species, including rodents and non-human primates.

  • Apparatus: A whole-body plethysmograph chamber connected to a transducer and data acquisition system.

  • Procedure:

    • Animals are acclimated to the chamber to minimize stress-induced respiratory changes.

    • Baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume, are recorded.

    • The test compound or vehicle is administered.

    • Respiratory parameters are continuously monitored for a defined period.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated to determine the extent of respiratory depression.

Abuse Potential Assessment: Drug Self-Administration

This operant conditioning paradigm is a gold standard for assessing the reinforcing properties and abuse liability of a drug.

Start Start Catheter Surgical Implantation of Intravenous Catheter Start->Catheter Training Train Animal to Press a Lever for Food Reward Catheter->Training Substitution Substitute Food with Drug Infusion Training->Substitution Acquisition Acquisition of Self-Administration (Active vs. Inactive Lever) Substitution->Acquisition DoseResponse Determine Dose-Response Curve Acquisition->DoseResponse ProgressiveRatio Progressive Ratio Schedule (Breaking Point) DoseResponse->ProgressiveRatio End End ProgressiveRatio->End

Figure 4: Workflow for Drug Self-Administration Studies.

Protocol Details:

  • Animal Model: Commonly used in rodents and non-human primates.

  • Apparatus: Operant conditioning chambers equipped with levers, infusion pumps, and a data recording system.

  • Procedure:

    • Animals are surgically fitted with an intravenous catheter.

    • They are trained to press a lever to receive a reward (initially food, then the test drug).

    • The rate of lever pressing for drug infusion is measured. An inactive lever that does not deliver the drug serves as a control.

    • A dose-response curve is generated to determine the reinforcing efficacy of the drug.

    • Under a progressive-ratio schedule, the number of lever presses required for each infusion increases, and the "breaking point" at which the animal ceases to respond is a measure of the drug's motivational strength.

  • Data Analysis: The number of infusions, lever presses, and the breaking point are compared between the test drug and a drug with known abuse potential (e.g., cocaine, morphine).

Conclusion

This compound, Cebranopadol, and Oliceridine represent significant advancements in the quest for safer and more effective analgesics. AT-121 and Cebranopadol, as dual MOR/NOP agonists, offer a compelling mechanism to achieve potent analgesia with a potentially wider therapeutic window, particularly concerning respiratory depression and abuse liability. Oliceridine, with its biased agonism at the MOR, provides an alternative strategy to mitigate certain opioid-related adverse events.

The data presented in this guide underscore the importance of these novel mechanisms. While all three compounds show promise, the dual MOR/NOP agonism of AT-121 and Cebranopadol appears to offer a more comprehensive approach to decoupling potent analgesia from the most dangerous opioid-related side effects. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these next-generation analgesics.

References

AT-121: A Paradigm Shift in Analgesia? A Comparative Analysis of Primate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for a potent analgesic without the perilous side effects of traditional opioids is a paramount challenge. A novel compound, AT-121 hydrochloride, has emerged as a promising candidate, demonstrating a unique pharmacological profile in nonhuman primate studies. This guide provides a comprehensive comparison of AT-121 with traditional opioids, supported by key experimental findings and detailed methodologies, to facilitate a deeper understanding of its potential to revolutionize pain management.

AT-121 is a bifunctional molecule that acts as an agonist at both the mu-opioid peptide (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptors.[1][2] This dual mechanism is hypothesized to be the key to its potent analgesic effects, comparable to morphine, but without the associated risks of respiratory depression, abuse, and physical dependence.[1] Primate studies have been pivotal in demonstrating this unique "dissociation" of analgesia from adverse effects, offering a significant leap forward from conventional opioid pharmacology.

Comparative Efficacy and Safety Profile

The following tables summarize the key quantitative findings from primate studies, comparing AT-121 with morphine and oxycodone.

Table 1: Analgesic Potency
CompoundEffective Analgesic Dose (mg/kg)Potency Relative to Morphine
AT-121 0.003 - 0.03[1][3]~100-fold more potent
Morphine 3.01

Data derived from studies in rhesus monkeys.

Table 2: Respiratory Safety
CompoundDoseEffect on Respiration
AT-121 Up to 0.3 mg/kg (10x analgesic dose)No significant respiratory depression
Heroin Analgesic dosesRapid respiratory depression/arrest

Respiratory function was monitored using telemetry probes in nonhuman primates.

Table 3: Abuse Potential
CompoundReinforcing Effects in Self-Administration Studies
AT-121 Did not produce reinforcing effects
Oxycodone High reinforcing effects
Cocaine High reinforcing effects

Self-administration studies are a gold standard for evaluating the abuse potential of drugs.

Table 4: Physical Dependence and Side Effects
CompoundPhysical DependenceOpioid-Induced Hyperalgesia
AT-121 Did not induce physical dependenceProduced less hyperalgesia than morphine
Morphine Induced physical dependenceInduced hyperalgesia

Physical dependence was assessed by antagonist-precipitated withdrawal signs.

Visualizing the Mechanisms and Methods

To further elucidate the underlying pharmacology and experimental designs, the following diagrams are provided.

AT121_Signaling_Pathway cluster_receptor Cell Membrane cluster_effects Cellular Response AT121 AT-121 MOP_Receptor Mu-Opioid Receptor (MOP) AT121->MOP_Receptor Partial Agonist NOP_Receptor Nociceptin Receptor (NOP) AT121->NOP_Receptor Partial Agonist Analgesia Analgesia MOP_Receptor->Analgesia Activation Side_Effects Opioid Side Effects (Respiratory Depression, Reward) MOP_Receptor->Side_Effects Activation NOP_Receptor->Analgesia Modulates MOP activity NOP_Receptor->Side_Effects Counteracts

AT-121 Dual Receptor Signaling Pathway

Analgesia_Workflow Start Rhesus Monkey Acclimation Baseline Baseline Tail-Withdrawal Latency Measurement (50°C Water Bath) Start->Baseline Administration Subcutaneous Administration (AT-121 or Vehicle) Baseline->Administration Testing Post-Administration Latency Measurement (at various time points) Administration->Testing Data_Analysis Data Analysis: Calculate Maximum Possible Effect (%MPE) Testing->Data_Analysis Endpoint Determination of Analgesic Efficacy Data_Analysis->Endpoint

Experimental Workflow for Analgesia Assessment

Abuse_Potential_Workflow Start Primate Training: Lever Press for Food Reward Substitution Drug Substitution: Replace Food with Intravenous Drug Infusion (e.g., AT-121, Oxycodone) Start->Substitution Self_Admin Self-Administration Sessions: Measure Number of Lever Presses for Drug Infusion Substitution->Self_Admin Progressive_Ratio Progressive-Ratio Schedule: Increase Lever Presses Required for Each Infusion Self_Admin->Progressive_Ratio Breakpoint Determine 'Breakpoint': Maximum Effort Animal Will Exert for Drug Progressive_Ratio->Breakpoint Analysis Compare Breakpoints: High Breakpoint = High Abuse Potential Breakpoint->Analysis

Workflow for Abuse Potential Assessment

Detailed Experimental Protocols

To facilitate the replication of these key findings, the following are detailed methodologies from the primate studies.

Analgesia Assessment: Warm Water Tail-Withdrawal Assay
  • Subjects: Adult male and female rhesus monkeys were used.

  • Procedure: The distal 5 cm of the monkey's tail was immersed in a 50°C water bath. The latency to withdraw the tail was recorded. A cut-off time of 20 seconds was used to prevent tissue damage.

  • Dosing: AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.

  • Data Analysis: The antinociceptive effect was calculated as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Respiratory and Cardiovascular Monitoring
  • Instrumentation: Monkeys were implanted with telemetry devices to continuously monitor respiration rate, blood pressure, and heart rate.

  • Procedure: Following the administration of AT-121 or a comparator drug, physiological parameters were recorded.

  • Dosing: AT-121 was tested at its full antinociceptive dose (0.03 mg/kg) and at a 10-fold higher dose (0.3 mg/kg).

Abuse Potential Assessment: Intravenous Drug Self-Administration
  • Subjects: Rhesus monkeys were trained to self-administer cocaine intravenously by pressing a lever.

  • Procedure: Once a stable response rate for cocaine was established, saline was substituted to confirm that the lever-pressing behavior would extinguish. Subsequently, AT-121 or oxycodone was substituted for cocaine.

  • Schedule of Reinforcement: A progressive-ratio schedule was used, where the number of lever presses required for each subsequent drug infusion was systematically increased until the animal ceased to respond. The final ratio completed was defined as the breakpoint, which indicates the reinforcing strength of the drug.

Conclusion

The primate studies on this compound present compelling evidence for a novel analgesic with a significantly improved safety profile over traditional opioids. Its ability to provide potent pain relief without inducing respiratory depression, abuse liability, or physical dependence marks a significant advancement in the field of pain management. The dual agonism at MOP and NOP receptors appears to be a viable strategy for separating the therapeutic effects of opioids from their detrimental side effects. Further research and clinical trials are warranted to translate these promising preclinical findings into a new generation of safer pain medications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.